Product packaging for 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol(Cat. No.:CAS No. 185994-27-8)

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Numéro de catalogue: B067270
Numéro CAS: 185994-27-8
Poids moléculaire: 337.11 g/mol
Clé InChI: GNERSTKDYGSZNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C10H12INO4 and its molecular weight is 337.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO4 B067270 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol CAS No. 185994-27-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[5-(3-iodopropoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERSTKDYGSZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405544
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185994-27-8
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Intricate Dance of Light and Molecules: An In-depth Technical Guide to 2-Nitrobenzyl Alcohol Photocleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzyl group stands as a cornerstone in the field of photoremovable protecting groups, offering spatial and temporal control over the release of bioactive molecules. Its utility in areas ranging from caged compounds in neurobiology to light-directed synthesis and drug delivery is well-established. This technical guide delves into the core mechanism of 2-nitrobenzyl alcohol photocleavage, providing a detailed understanding for researchers leveraging this powerful photochemical tool.

The Core Mechanism: An Intramolecular Redox Reaction

The photocleavage of 2-nitrobenzyl alcohol and its derivatives is fundamentally an intramolecular redox reaction initiated by the absorption of ultraviolet (UV) light.[1][2] Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species is the central player in the subsequent chemical transformations that culminate in the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde byproduct.[3][4]

The overall quantum yield for the photocleavage of 2-nitrobenzyl alcohol and its derivatives is typically around 60% in various solvents.[4][5] This high efficiency makes it a reliable photolabile protecting group for a wide range of applications.

G cluster_0 Initiation cluster_1 Key Intermediate Formation cluster_2 Solvent-Dependent Pathways cluster_3 Product Formation 2-Nitrobenzyl_Alcohol 2-Nitrobenzyl Alcohol Excited_State Excited State (n,π*) 2-Nitrobenzyl_Alcohol->Excited_State hν (UV light) Aci_Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Benzisoxazolidine Intermediate Aci_Nitro_Intermediate->Cyclic_Intermediate Cyclization (aq. neutral pH) Hydrated_Nitroso_Intermediate Hydrated Nitroso Compound Aci_Nitro_Intermediate->Hydrated_Nitroso_Intermediate Proton Transfer (aprotic/acidic/basic) Products 2-Nitrosobenzaldehyde + Released Alcohol Cyclic_Intermediate->Products Ring Opening Hydrated_Nitroso_Intermediate->Products Dehydration

Quantitative Data on Photocleavage Efficiency

The efficiency of photocleavage is paramount for practical applications. The quantum yield (Φ) is a critical parameter that quantifies this efficiency. Below is a summary of reported quantum yields for the photocleavage of various 2-nitrobenzyl derivatives under different conditions.

CompoundSolventpHQuantum Yield (Φ)Reference(s)
2-Nitrobenzyl alcoholVarious-~0.60[4]
1-(2-Nitrophenyl)ethanolVarious-~0.60[4]
1-(2-Nitrophenyl)ethyl phosphate esters--0.49 - 0.63[5]
o-Nitroveratryl-protected compounds--Varies with leaving group[6][7]
2-Nitrobenzyl ethersAqueous< 8Rate limited by hemiacetal[1]
1-(2-Nitrophenyl)ethyl ethersAqueous< 10Rate limited by hemiacetal[1]

Solvent and pH Effects: A Fork in the Reaction Pathway

The reaction pathway following the formation of the aci-nitro intermediate is highly dependent on the solvent and pH of the medium.[4]

  • In neutral aqueous solutions (pH 3-8): The classical mechanism predominates, involving the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine intermediate. This cyclic intermediate then undergoes ring-opening to yield the final products.[4]

  • In aprotic solvents, as well as in acidic and basic aqueous solutions: The reaction proceeds through the formation of a hydrated nitroso compound via proton transfer.[4]

The pH can also influence the rate of the thermal reactions that follow the initial photochemical step, with base catalysis being observed for some derivatives.[8]

G cluster_neutral Neutral Aqueous Solution (pH 3-8) cluster_other Aprotic / Acidic / Basic Solution Start 2-Nitrobenzyl Derivative + hν Aci_Nitro aci-Nitro Intermediate Start->Aci_Nitro Cyclic Benzisoxazolidine Intermediate Aci_Nitro->Cyclic Cyclization Hydrated Hydrated Nitroso Intermediate Aci_Nitro->Hydrated Proton Transfer Products_Neutral 2-Nitroso-carbonyl + Alcohol Cyclic->Products_Neutral Products_Other 2-Nitroso-carbonyl + Alcohol Hydrated->Products_Other

Experimental Protocols for Mechanistic Studies

Understanding the intricate details of the photocleavage mechanism requires sophisticated experimental techniques capable of probing short-lived intermediates and fast reaction kinetics.

Nanosecond Transient Absorption Spectroscopy

This technique is invaluable for detecting and characterizing the transient aci-nitro intermediate, which has a characteristic absorption in the visible region (~400 nm).[1]

Experimental Workflow:

G Sample_Prep Prepare solution of 2-nitrobenzyl compound Pump_Laser Excite with ns UV laser pulse (e.g., 355 nm) Sample_Prep->Pump_Laser Probe_Light Probe with broad-spectrum light (e.g., Xenon lamp) Detection Detect change in absorbance with a fast detector (e.g., PMT or CCD) Probe_Light->Detection Data_Analysis Analyze transient spectra and decay kinetics Detection->Data_Analysis

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the 2-nitrobenzyl derivative in the desired solvent (e.g., acetonitrile, water, buffer) with an optical density of approximately 0.3-0.5 at the excitation wavelength.

  • Excitation (Pump): Use a nanosecond pulsed laser, such as a Nd:YAG laser, to generate the excitation pulse. The third harmonic at 355 nm is commonly used.[9]

  • Probing: A high-intensity lamp, such as a Xenon arc lamp, provides the probe light, which is passed through the sample at a right angle to the pump beam.

  • Detection: The change in absorbance of the probe light is monitored using a monochromator and a fast detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera.

  • Data Acquisition: A digital oscilloscope is used to record the time-resolved absorbance changes.

  • Analysis: The transient absorption spectra are constructed by plotting the change in absorbance as a function of wavelength at different time delays after the laser flash. The kinetics of the decay of the transient species are analyzed to determine rate constants.

Time-Resolved Infrared (TRIR) Spectroscopy

TRIR spectroscopy provides structural information about the transient intermediates by monitoring changes in their vibrational spectra. It has been instrumental in identifying both the benzisoxazolidine and the hydrated nitroso intermediates.[4][10]

Detailed Methodology:

  • Sample Preparation: Prepare a concentrated solution of the 2-nitrobenzyl compound in a solvent with minimal IR absorption in the regions of interest.

  • Excitation (Pump): A UV laser pulse initiates the photoreaction.

  • Probing: A broadband infrared pulse is passed through the sample at a specific time delay after the pump pulse.

  • Detection: The transmitted IR probe pulse is dispersed by a monochromator and detected by a multichannel MCT (Mercury Cadmium Telluride) detector.

  • Data Acquisition: Difference spectra (light-on minus light-off) are recorded at various time delays to observe the formation and decay of intermediates.

  • Analysis: The appearance and disappearance of specific vibrational bands corresponding to the functional groups of the intermediates are analyzed to elucidate the reaction mechanism.

Synthesis of 2-Nitrobenzyl Ethers and Esters

The versatility of the 2-nitrobenzyl protecting group stems from the relative ease with which it can be attached to various functional groups.

General Protocol for the Synthesis of 2-Nitrobenzyl Ethers (Williamson Ether Synthesis):

  • Deprotonation: Dissolve the alcohol to be protected in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

  • Alkylation: Add 2-nitrobenzyl bromide to the reaction mixture and allow it to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for the Synthesis of 2-Nitrobenzyl Esters:

  • Activation: Dissolve the carboxylic acid to be protected in an anhydrous aprotic solvent (e.g., DCM, THF). Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Esterification: Add 2-nitrobenzyl alcohol to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter off any precipitated urea byproduct. Dilute the filtrate with an organic solvent and wash with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[11]

This in-depth guide provides a comprehensive overview of the mechanism of 2-nitrobenzyl alcohol photocleavage, equipping researchers with the fundamental knowledge to effectively utilize this powerful photochemical tool in their scientific endeavors. The provided data and protocols serve as a valuable resource for designing and interpreting experiments involving 2-nitrobenzyl photolabile protecting groups.

References

An In-depth Technical Guide to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of chemical biology and drug development, precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the activation of molecules with light. Among these, nitrobenzyl-based PPGs are a well-established class, prized for their reliability and versatility. This technical guide focuses on a specific derivative, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, a photolabile linker primarily utilized in solid-phase synthesis. This document will provide a comprehensive overview of its properties, applications, and the underlying photochemical principles.

Core Concepts: The 2-Nitrobenzyl Moiety

The functionality of this compound as a PPG is rooted in the photochemical behavior of the ortho-nitrobenzyl group. Upon irradiation with ultraviolet (UV) light, typically in the range of 340-365 nm, the nitro group undergoes an intramolecular redox reaction known as a Norrish Type II rearrangement.[1][2][3] This process leads to the cleavage of the covalent bond between the benzylic carbon and the protected molecule, releasing the active species and a 2-nitrosobenzaldehyde byproduct. This "traceless" removal of the protecting group is a key advantage in sensitive biological systems.

Physicochemical and Photochemical Properties

While specific quantitative data for this compound is not extensively reported in publicly available literature, general properties of 2-nitrobenzyl derivatives can be informative.

PropertyGeneral Value for 2-Nitrobenzyl DerivativesNotes
Molar Mass 351.13 g/mol For this compound.
CAS Number 185994-27-8For this compound.[1][4]
Appearance Likely a solidBased on related nitrobenzyl alcohols.
Solubility Soluble in common organic solventsExpected to be soluble in solvents like dichloromethane, DMF, and acetonitrile.
Photolysis Wavelength ~340-365 nmTypical range for nitrobenzyl derivatives.[1][2][3]
Quantum Yield (Φ) ~0.5 - 0.6Reported for some 1-(2-nitrophenyl)ethyl phosphate esters, but can vary significantly based on the substrate and reaction conditions.[5] Specific data for the target molecule is not available.

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

cluster_synthesis Hypothetical Synthesis of this compound start 5-Hydroxy-2-nitrobenzyl alcohol product This compound start->product Williamson Ether Synthesis reagent1 1,3-Diiodopropane Base (e.g., K2CO3) reagent1->product

A plausible synthetic route to the target molecule.

General Procedure (based on analogous reactions):

  • Dissolve 5-hydroxy-2-nitrobenzyl alcohol in a suitable aprotic solvent (e.g., acetone, acetonitrile).

  • Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Add 1,3-diiodopropane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Attachment to a Solid Support (for Oligosaccharide Synthesis)

This photolabile linker is commonly employed in solid-phase oligosaccharide synthesis.[6][7] The terminal alcohol of the linker is first attached to a suitable solid support, often a resin like Wang resin.

Workflow for Linker Immobilization and Oligosaccharide Synthesis:

cluster_synthesis Solid-Phase Oligosaccharide Synthesis Workflow resin Solid Support (e.g., Wang Resin) activated_resin Linker-Functionalized Resin resin->activated_resin linker 5-(3-Iodopropoxy)- 2-nitrobenzyl alcohol linker->activated_resin Esterification resin_sugar1 Resin-Bound Monosaccharide activated_resin->resin_sugar1 first_sugar First Monosaccharide first_sugar->resin_sugar1 Coupling deprotection1 Deprotection resin_sugar1->deprotection1 coupling Glycosylation deprotection1->coupling second_sugar Second Monosaccharide second_sugar->coupling resin_disaccharide Resin-Bound Disaccharide coupling->resin_disaccharide repeat Repeat Deprotection and Glycosylation Cycles resin_disaccharide->repeat final_oligo Resin-Bound Oligosaccharide repeat->final_oligo

General workflow for solid-phase oligosaccharide synthesis.

General Procedure:

  • The this compound is typically activated (e.g., as a succinate monoester) and then coupled to an amino-functionalized solid support.

  • The first monosaccharide unit, appropriately protected, is then attached to the free hydroxyl group of the immobilized linker.

  • A cycle of deprotection and coupling with subsequent monosaccharide units is performed to elongate the oligosaccharide chain.

Photochemical Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin. The use of a photolabile linker allows for mild cleavage conditions, preserving the integrity of sensitive oligosaccharides.

General Procedure:

  • Suspend the resin-bound oligosaccharide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Irradiate the suspension with a UV lamp (e.g., at 365 nm) for a period determined by the specific substrate and reaction scale (typically ranging from minutes to a few hours).[2][3]

  • Monitor the cleavage progress by analyzing the supernatant (e.g., by HPLC).

  • Once cleavage is complete, filter the resin and collect the filtrate containing the deprotected oligosaccharide.

  • Purify the oligosaccharide from the filtrate.

Applications in Research and Drug Development

The primary application of this compound is as a photolabile linker in solid-phase synthesis , particularly for the assembly of complex oligosaccharides .[6][7] The mild, non-acidic/non-basic cleavage conditions are highly advantageous for preserving the structure of these often-delicate biomolecules.

While direct applications of this specific molecule in studying signaling pathways are not documented in the available literature, the broader class of nitrobenzyl-caged compounds is extensively used for this purpose. For instance, caged versions of signaling molecules like ATP, calcium, neurotransmitters, and kinase inhibitors have been instrumental in elucidating the kinetics and spatial dynamics of various cellular signaling cascades, including those involving G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][8][9]

Conceptual Application in a Signaling Pathway:

The iodopropoxy group of this compound provides a reactive handle for further chemical modification. In principle, this linker could be used to "cage" a signaling molecule, such as a kinase inhibitor, by attaching it to the inhibitor's pharmacophore. This would render the inhibitor inactive until its release is triggered by light.

Hypothetical Workflow for Light-Activated Kinase Inhibition:

cluster_pathway Conceptual Light-Activated Kinase Signaling Pathway caged_inhibitor Caged Kinase Inhibitor (Inactive) light UV Light (365 nm) active_inhibitor Active Kinase Inhibitor light->active_inhibitor Photolysis kinase Kinase active_inhibitor->kinase Inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation substrate Substrate substrate->kinase cellular_response Cellular Response phosphorylated_substrate->cellular_response

References

The Photochemical Profile of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted UV Absorption Characteristics

The UV absorption spectrum of a molecule is dictated by its electronic structure. For 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, the key chromophore is the o-nitrobenzyl system. The presence of the nitro group (-NO2) and the aromatic ring are the primary determinants of its UV absorption profile. Substituents on the benzene ring can modulate the position and intensity of the absorption maxima (λmax).

Based on data from related nitrobenzyl alcohol compounds, the UV absorption maximum for this compound is anticipated to be in the UVA range. For comparison, the UV-vis spectrum of 4-nitrobenzyl alcohol shows a distinct absorption band at 285 nm.[3] Other o-nitrobenzyl derivatives exhibit absorption maxima that can be influenced by the electronic properties of the substituents.[4]

Compoundλmax (nm)Notes
4-Nitrobenzyl alcohol285Product of 4-nitrobenzaldehyde reduction.[3]
2-Nitrobenzyl alcoholNot SpecifiedA foundational compound in this class.[5]
5-Hydroxy-2-nitrobenzyl alcoholNot SpecifiedUsed in the synthesis of photo-responsive polymers.[6][7]
3-Nitrobenzyl alcoholNot SpecifiedA structural isomer.[8]

Experimental Protocol for UV-Vis Spectrophotometry

To empirically determine the UV absorption spectrum of this compound, the following standard protocol for UV-Vis spectrophotometry should be employed.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Materials and Equipment:

  • This compound

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the compound and does not absorb significantly in the UV region of interest (typically 200-400 nm). Ethanol or methanol are common choices for nitroaromatic compounds.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the weighed compound in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution to create solutions of varying known concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to be scanned (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero).

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution.

    • Place the cuvette in the sample holder and record the absorbance spectrum.

    • Repeat this step for all prepared dilutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance values at λmax for the different concentrations, create a calibration curve by plotting absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the calibration curve will be the molar absorptivity (ε) since the path length (b) is 1 cm.

Workflow for UV-Vis Spectral Analysis

The following diagram illustrates the general workflow for determining the UV absorption spectrum of a chemical compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Prepare Dilutions B->C F Measure Absorbance of Samples C->F D Set Wavelength Range E Run Baseline Correction (Blank) D->E E->F G Identify λmax F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

References

An In-depth Technical Guide to 5-(3-Iodopropoxy)-2-nitrobenzenemethanol (CAS Number: 185994-27-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(3-Iodopropoxy)-2-nitrobenzenemethanol (CAS No. 185994-27-8). It is a valuable resource for researchers and professionals in drug development and organic synthesis. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a photolabile linker in solid-phase synthesis. The guide also elucidates the photocleavage mechanism and presents relevant data in structured tables and diagrams to facilitate understanding and practical application.

Chemical Information and Properties

5-(3-Iodopropoxy)-2-nitrobenzenemethanol is a yellow, powdered solid at room temperature. Its chemical structure is characterized by a 2-nitrobenzyl alcohol core functionalized with a 3-iodopropoxy group at the 5-position. This unique structure makes it particularly useful as a photolabile linker, a molecule that can be cleaved by light to release a substrate.

General Information
PropertyValue
CAS Number 185994-27-8
IUPAC Name (5-(3-iodopropoxy)-2-nitrophenyl)methanol
Synonyms 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol
Molecular Formula C₁₀H₁₂INO₄
Appearance Yellow powder
Physicochemical Properties
PropertyValueSource
Molecular Weight 337.11 g/mol N/A
Melting Point 57–59 °CN/A
Density 1.765 g/cm³[1]
Solubility Soluble in dichloromethane (CH₂Cl₂) and most organic solvents.N/A

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 5-(3-Iodopropoxy)-2-nitrobenzenemethanol.

Materials:

  • 5-hydroxy-2-nitrobenzyl alcohol

  • 1,3-Diiodopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxy-2-nitrobenzyl alcohol in acetone.

  • Addition of Reagents: Add an excess of 1,3-diiodopropane and potassium carbonate to the solution.

  • Reaction Conditions: Reflux the mixture with stirring for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 5-(3-Iodopropoxy)-2-nitrobenzenemethanol as a yellow powder.

Application as a Photolabile Linker in Solid-Phase Synthesis

5-(3-Iodopropoxy)-2-nitrobenzenemethanol is primarily utilized as a photolabile linker in solid-phase synthesis, a technique widely used in the synthesis of peptides and oligonucleotides.[2] The linker is first attached to a solid support, and the molecule of interest (e.g., a peptide) is then synthesized on this linker. The final product can be cleaved from the solid support by irradiation with UV light.

General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for using a photolabile linker in SPPS.

SPPS_Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage Phase Linker_Attachment Attachment of 5-(3-Iodopropoxy)-2-nitrobenzenemethanol to Solid Support Peptide_Elongation Stepwise Peptide Chain Elongation Linker_Attachment->Peptide_Elongation UV_Irradiation Irradiation with UV Light (e.g., 365 nm) Peptide_Elongation->UV_Irradiation Peptide_Release Release of Peptide from Solid Support UV_Irradiation->Peptide_Release Purification Purification Peptide_Release->Purification Purification of Cleaved Peptide

A generalized workflow for solid-phase peptide synthesis using a photolabile linker.
Detailed Protocol for Attachment and Cleavage

Attachment to Resin:

  • Swell a suitable resin (e.g., aminomethyl polystyrene) in an appropriate solvent like dichloromethane (DCM).

  • Activate the hydroxyl group of 5-(3-Iodopropoxy)-2-nitrobenzenemethanol, for example, by converting it to a chloroformate.

  • React the activated linker with the amino groups on the resin in the presence of a base like diisopropylethylamine (DIEA).

  • Wash the resin extensively to remove any unreacted reagents.

Peptide Synthesis and Photocleavage:

  • Perform standard solid-phase peptide synthesis protocols (e.g., Fmoc or Boc chemistry) to build the desired peptide chain on the linker.

  • After synthesis, wash and dry the resin-bound peptide.

  • Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM).

  • Irradiate the suspension with a UV lamp (typically around 365 nm) for a specified period (e.g., 1-4 hours) with gentle agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent to obtain the crude peptide, which can then be purified by HPLC.

Mechanism of Photocleavage

The photocleavage of 2-nitrobenzyl-based linkers proceeds via a mechanism known as a Norrish Type II reaction. Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.

Photocleavage_Mechanism Start 2-Nitrobenzyl Linker (Attached to Peptide) Excited_State Excited State (n -> π*) Start->Excited_State hν (UV light) H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Cyclization Cyclization Aci_Nitro->Cyclization Fragmentation Fragmentation Cyclization->Fragmentation Products Cleaved Peptide + 2-Nitrosobenzaldehyde Fragmentation->Products

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Iodopropoxy Group in Linker Chemistry

The iodopropoxy group is an emerging functional moiety in the field of linker chemistry, primarily valued for its role as a versatile and reactive handle for the covalent conjugation of biomolecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of linkers incorporating the iodopropoxy group, with a focus on their utility in drug development and bioconjugation.

Core Concept: The Iodopropoxy Group as a Reactive Linker Component

An iodopropoxy group is a three-carbon aliphatic chain containing an ether linkage and terminating in an iodine atom (-O-(CH₂)₃-I). In linker chemistry, this group serves as a reactive electrophile. The terminal iodide is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed to form stable covalent bonds with specific functional groups on biomolecules, most notably the sulfhydryl groups of cysteine residues in proteins.

The primary role of the iodopropoxy group is to act as a precursor or a direct reactive site for bioconjugation. It can be a key component of heterobifunctional linkers, which possess two different reactive ends, allowing for the sequential conjugation of different molecules, such as a targeting antibody and a therapeutic payload in an antibody-drug conjugate (ADC).

Synthesis of Iodopropoxy-Containing Linkers

The introduction of an iodopropoxy group into a linker backbone can be achieved through several synthetic routes. A common strategy involves the reaction of a molecule containing a hydroxyl group with an excess of 1,3-diiodopropane in the presence of a base. Another approach is the conversion of a terminal bromo or chloroalkoxy group to the more reactive iodoalkoxy group via a Finkelstein reaction.

Experimental Protocol: Synthesis of 1-bromo-4-(3-iodopropoxy)benzene

This protocol is adapted from a general procedure for the synthesis of aryl-iodopropoxy compounds.

Materials:

  • 4-bromophenol

  • 1,3-diiodopropane

  • Potassium carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-bromophenol (1.73 g, 10 mmol) in dry DMF (20 ml) under a nitrogen atmosphere, add 1,3-diiodopropane (2.29 ml, 20 mmol) and K₂CO₃ (2.07 g, 15 mmol).

  • The reaction mixture is kept under constant stirring at room temperature for 24 hours.

  • After 24 hours, the reaction mixture is partitioned between diethyl ether (100 ml) and water (100 ml).

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to obtain pure 1-bromo-4-(3-iodopropoxy)benzene.

Reactivity and Conjugation Chemistry

The key to the utility of the iodopropoxy group in linker chemistry lies in its reactivity towards nucleophiles. The carbon atom bonded to the iodine is electrophilic and readily undergoes Sₙ2 reactions.

3.1. Reaction with Thiols (Cysteine Conjugation)

The most prominent application of iodo-containing linkers is the alkylation of sulfhydryl groups (thiols) present in the side chains of cysteine residues in proteins.[1][2] This reaction forms a stable thioether bond. The reaction is typically carried out at a pH between 7 and 9.

Thiol_Conjugation Iodopropoxy R-O-(CH₂)₃-I (Iodopropoxy Linker) Conjugate R-O-(CH₂)₃-S-Protein (Thioether Conjugate) Iodopropoxy->Conjugate + Protein-SH (Nucleophilic Substitution) ProteinSH Protein-SH (Cysteine Residue) HI HI (Byproduct)

Caption: Cysteine conjugation via an iodopropoxy linker.

3.2. Conversion to Azide for Click Chemistry

The terminal iodide of an iodopropoxy group can be readily converted to an azide group by reaction with sodium azide.[3] The resulting azido-propoxy linker can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". This two-step functionalization provides a highly efficient and specific method for bioconjugation.[3]

Azide_Conversion_and_Click cluster_conversion Step 1: Azide Conversion cluster_click Step 2: Click Chemistry Iodopropoxy R-O-(CH₂)₃-I Azidopropoxy R-O-(CH₂)₃-N₃ Iodopropoxy->Azidopropoxy + NaN₃ Triazole Triazole-Linked Bioconjugate Azidopropoxy->Triazole + Alkyne-Biomolecule Alkyne Alkyne-Biomolecule

Caption: Two-step conjugation via azide conversion and click chemistry.

Applications in Drug Development

The ability to form stable linkages with biomolecules makes iodopropoxy-containing linkers valuable tools in the development of targeted therapeutics and diagnostics.

  • Antibody-Drug Conjugates (ADCs): While not as common as maleimide-based linkers, iodopropoxy groups can be used to attach potent cytotoxic drugs to antibodies, targeting the payload to cancer cells. The stability of the resulting thioether bond is a key advantage.

  • PROTACs: In the field of Proteolysis Targeting Chimeras (PROTACs), linkers are crucial for connecting a target-binding molecule and an E3 ligase ligand. The reactivity of the iodopropoxy group can be employed in the modular synthesis of PROTAC libraries.

  • Radiopharmaceuticals: The iodine atom in the iodopropoxy group can be a radioactive isotope (e.g., ¹²⁵I or ¹³¹I), making these linkers suitable for the development of radiolabeled antibodies or peptides for imaging or therapeutic applications.[4]

  • Multivalent Glycoconjugates: The iodopropoxy group has been used as a handle to synthesize multivalent glycoconjugates, which have potential applications as cancer vaccines.[3]

Quantitative Data Summary

Quantitative data for specific iodopropoxy linker reactions are often context-dependent and found within specific research publications. However, a general comparison of haloacetyl reactivity, which is analogous to the reactivity of the iodopropyl group, can be made.

Reactive GroupRelative Reactivity with ThiolsBond StabilityCommon pH Range
Iodoacetyl HighestHigh (Thioether)7.0 - 9.0
Bromoacetyl HighHigh (Thioether)7.0 - 9.0
Chloroacetyl ModerateHigh (Thioether)8.0 - 9.5
Maleimide HighHigh (Thioether)6.5 - 7.5

Note: The reactivity of the iodopropoxy group is expected to be similar to that of an iodoacetyl group, making it a highly efficient thiol-reactive moiety.

Experimental Protocol: Protein Conjugation using an Iodopropoxy Linker

This protocol provides a general method for conjugating a protein with a small molecule containing an iodopropoxy linker.

Materials:

  • Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

  • Iodopropoxy-containing small molecule dissolved in a compatible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and expose free sulfhydryl groups.

  • Remove the excess TCEP using a desalting column.

  • Add the iodopropoxy-containing small molecule solution to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quench the reaction by adding a small molecule with a free thiol group (e.g., N-acetylcysteine) to react with any excess linker.

  • Purify the resulting protein conjugate from unreacted small molecules and byproducts using a size-exclusion chromatography column.

  • Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Workflow and Logical Relationships

The use of an iodopropoxy linker in a bioconjugation workflow typically involves several key decision points and steps, from linker synthesis to final conjugate characterization.

Workflow start Define Biomolecule and Payload synthesis Synthesize Iodopropoxy- Containing Linker start->synthesis functionalization Optional: Convert Iodo to Azido Group synthesis->functionalization for Click Chemistry conjugation_thiol Conjugate to Biomolecule (via Thiol) synthesis->conjugation_thiol conjugation_click Conjugate to Biomolecule (via Click Chemistry) functionalization->conjugation_click purification Purify Conjugate conjugation_thiol->purification conjugation_click->purification characterization Characterize Conjugate (e.g., Mass Spec, HPLC) purification->characterization end Final Bioconjugate characterization->end

Caption: General workflow for bioconjugation using an iodopropoxy linker.

Conclusion

The iodopropoxy group, while not as ubiquitously named as other linker functionalities, represents a potent and versatile tool in the bioconjugation toolbox. Its high reactivity towards thiols and its utility as a precursor for click chemistry handles make it a valuable component in the design of sophisticated bioconjugates for therapeutic and diagnostic applications. As the demand for more stable and precisely constructed biomolecular conjugates grows, the application of linkers featuring the iodopropoxy group is likely to expand.

References

An In-depth Technical Guide to o-Nitrobenzyl Photochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ortho-nitrobenzyl (o-NB) group is one of the most widely utilized photolabile protecting groups (PPGs), or "caging" groups, in chemistry, biology, and materials science.[1] Its ability to be cleaved by light provides a powerful tool for the spatiotemporal control over the release of active molecules, ranging from neurotransmitters and signaling molecules to drugs and nucleic acids.[2] This non-invasive external trigger allows researchers to initiate biological processes or chemical reactions with high precision, making o-NB photochemistry indispensable for a variety of applications, including controlled drug release, light-sensitive materials, and the study of cellular dynamics.[3]

Core Principles: The Photochemical Reaction Mechanism

The defining characteristic of o-nitrobenzyl photochemistry is its irreversible, light-induced cleavage reaction. The process is initiated by the absorption of UV-A light, typically in the 300-365 nm range.[4][5] This excitation triggers a Norrish Type II intramolecular reaction.[6][7]

The key steps of the mechanism are:

  • Photoexcitation : The o-nitrobenzyl chromophore absorbs a photon, promoting it to an excited singlet or triplet state.[8]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[2][6]

  • Intermediate Formation : This hydrogen transfer results in the formation of an unstable aci-nitro intermediate.[2][4]

  • Molecular Rearrangement and Cleavage : The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond at the benzylic position. This step releases the protected molecule (the "caged" substrate) and generates an o-nitrosobenzaldehyde or related byproduct.[4][9]

This mechanism allows for the precise release of a wide range of functional groups, including carboxylic acids, amines, phosphates, and alcohols.[2]

G cluster_0 o-Nitrobenzyl Caged Compound cluster_1 Products A Start: o-NB Protected Molecule B 1. Photoexcitation (hv, ~365 nm) A->B Light Input C Excited State (Singlet/Triplet) B->C D 2. Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F 3. Rearrangement & Cleavage E->F G Released Active Molecule F->G H o-Nitrosobenzaldehyde Byproduct F->H

Caption: General mechanism of o-nitrobenzyl photocleavage.

Data Presentation: Photochemical Properties of o-Nitrobenzyl Derivatives

The efficiency of the photocleavage reaction is influenced by the substitution pattern on the aromatic ring and at the benzylic carbon. Modifications are often made to red-shift the absorption wavelength, increase the quantum yield (Φ), and enhance the reaction rate.[4][10]

DerivativeSubstituentsTypical λmax (nm)Quantum Yield (Φ)Notes
o-Nitrobenzyl (NB) Unsubstituted~260-3200.01 - 0.10The parent compound; lower efficiency.[7]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 4,5-di-MeO~350-3600.01 - 0.05Commonly used due to red-shifted absorption.[10][11]
α-Methyl-o-nitrobenzyl α-CH₃~320-350~5x higher than unsubstitutedα-substitution significantly increases cleavage rate.[4][5]
2,6-Dinitrobenzyl 6-NO₂~365Up to 0.12Second nitro group can significantly increase quantum yield.[7]
o-Nitroveratryl (NV) 4,5-di-MeO~350Varies by leaving groupQuantum yield is highly dependent on the nature of the released group.[1][12]
Photogenerated Base Precursors Carbamate derivativesBelow 4000.11 - 0.62High efficiency for releasing amines.[13]

Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and photolysis of o-nitrobenzyl caged compounds, which should be adapted for specific substrates and experimental goals.

This protocol describes a common method for caging a carboxylic acid using an o-nitrobenzyl alcohol under Mitsunobu conditions.[9]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve o-nitrobenzyl alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF under N2. B Cool reaction mixture to 0-5 °C in an ice bath. A->B D Add DIAD solution dropwise to the reaction mixture over 30 min at 0-5 °C. B->D C Prepare a solution of DIAD (diisopropyl azodicarboxylate) in THF. C->D E Allow reaction to warm to room temperature and stir for 12 hours. D->E F Monitor reaction by TLC. E->F G Remove solvent under reduced pressure. F->G H Purify the resulting residue by silica gel column chromatography (e.g., hexane/EtOAc). G->H

Caption: Workflow for synthesis of an o-nitrobenzyl ester.

Detailed Method:

  • Reagents & Setup : In a round-bottomed flask under a nitrogen atmosphere, dissolve the desired o-nitrobenzyl alcohol (1.0 eq.), the carboxylic acid to be caged (1.1-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[9]

  • Reaction Initiation : Cool the mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF.[9]

  • Addition : Add the DIAD/DEAD solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[9]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification : Purify the crude product using silica gel column chromatography. The eluent system will depend on the polarity of the product but is often a gradient of ethyl acetate in hexanes.[9]

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

This protocol outlines a general procedure for the light-induced cleavage of an o-NB caged compound and analysis of the products.[5][14]

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare a stock solution of the o-NB caged compound in a suitable solvent (e.g., buffer, MeCN). B Transfer solution to a quartz cuvette or appropriate reaction vessel. A->B C Place sample in a photolysis apparatus (e.g., Rayonet reactor or LED setup). B->C D Irradiate with a UV lamp at the desired wavelength (typically 365 nm). Control intensity (e.g., 3.5 mW/cm²). C->D E Take aliquots at specific time intervals. D->E F Analyze aliquots by HPLC to quantify the disappearance of the caged compound and appearance of the released product. E->F G Alternatively, monitor the reaction continuously using UV-Vis spectroscopy by observing changes in absorbance. E->G H Calculate reaction kinetics and quantum yield. F->H G->H

Caption: Workflow for a typical photolysis (uncaging) experiment.

Detailed Method:

  • Sample Preparation : Prepare a solution of the purified o-NB caged compound in a suitable solvent (e.g., phosphate-buffered saline for biological experiments, or acetonitrile/water for chemical analysis) at a known concentration.

  • Irradiation Setup : Place the solution in a quartz cuvette or other UV-transparent vessel. Use a collimated light source, such as a mercury lamp with a 365 nm filter or a high-power LED, with a known power output.[5][14]

  • Photolysis : Irradiate the sample for a defined period. For kinetic studies, withdraw aliquots at specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes).[14]

  • Analysis : Analyze the collected aliquots using High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining caged compound and the released product.[9][14] A UV-Vis spectrophotometer can also be used to monitor the reaction in real-time by observing the decrease in the o-NB absorbance peak or the appearance of a new peak corresponding to the products.[5]

  • Data Processing : Plot the concentration of the caged compound versus time to determine the photolysis kinetics. The quantum yield (Φ) can be calculated if the photon flux of the light source is known, typically by using a chemical actinometer.

References

Methodological & Application

Application Notes and Protocols for 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a photolabile linker designed for solid-phase synthesis. Its unique structure, featuring a 2-nitrobenzyl ether moiety, allows for the mild and efficient cleavage of synthesized compounds from the solid support upon irradiation with UV light. This traceless cleavage method avoids the harsh acidic or basic conditions often required for other linkers, making it particularly suitable for the synthesis of sensitive molecules such as oligonucleotides, peptides, and oligosaccharides. The iodopropoxy group provides a versatile handle for initial immobilization onto a variety of solid supports. These application notes provide detailed protocols for the immobilization of the linker, solid-phase synthesis of a model dipeptide, and subsequent photocleavage, along with relevant quantitative data and mechanistic diagrams.

Data Presentation

Table 1: Typical Loading Capacities of 2-Nitrobenzyl Type Linkers on Merrifield Resin
Linker TypeSolid SupportImmobilization MethodTypical Loading Capacity (mmol/g)Reference
2-Nitrobenzyl alcohol derivativesMerrifield Resin (Chloromethylated Polystyrene)Williamson Ether Synthesis0.4 - 0.8[1]
Hydroxymethyl-functionalized photolabile linkersMerrifield ResinMulti-step synthesis and coupling0.5 - 1.0[1]
Table 2: Photocleavage Conditions and Reported Yields for 2-Nitrobenzyl Linkers
Synthesized MoleculeSolid Support/ImmobilizationWavelength (nm)Irradiation TimeSolventCleavage Yield (%)Reference
DecapeptidePolystyrene-based photolabile resin> 32024 hDichloromethane64[1]
Fluorescently Labeled DNAStreptavidin-coated glass chip340Not specifiedBuffer~80[2][3]
Dipeptide (Model)Polystyrene beads with photolabile linker3654 hDichloromethane> 80 (with stirring)[4]

Experimental Protocols

Protocol 1: Immobilization of this compound onto Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or orbital mixer

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1 g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Alkoxide Formation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's chlorine substitution) in anhydrous DMF (5 mL). To this solution, carefully add sodium hydride (1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Immobilization Reaction: Drain the DMF from the swollen resin. Add the freshly prepared alkoxide solution to the resin.

  • Reaction Conditions: Shake the resin mixture at 50 °C for 24 hours.[5]

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined by various methods, including elemental analysis for iodine or by cleaving a known amount of a coupled molecule and quantifying it by UV-Vis spectroscopy or HPLC.

Protocol 2: Manual Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Phe)

This protocol outlines the manual synthesis of a simple dipeptide using the functionalized resin from Protocol 1 and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Linker-functionalized resin

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or orbital mixer

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin (0.5 g) in anhydrous DCM (5 mL) for 30 minutes, followed by anhydrous DMF (5 mL) for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in anhydrous DMF (5 mL) for 20 minutes.

    • Drain the DMF from the resin and add the pre-activated amino acid solution.

    • Shake the mixture at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (v/v) (5 mL) to the resin.

    • Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the coupling step (Step 2) using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (Step 3) to remove the Fmoc group from the N-terminal alanine.

  • Final Washing and Drying:

    • Wash the dipeptide-bound resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL).

    • Dry the resin under vacuum.

Protocol 3: Photocleavage of the Dipeptide from the Solid Support

This protocol describes the release of the synthesized dipeptide from the resin using UV irradiation.

Materials:

  • Dipeptide-bound resin

  • Anhydrous, degassed Dichloromethane (DCM) or other suitable solvent (e.g., acetonitrile/water)

  • Photochemical reactor or a UV lamp with a wavelength of 365 nm

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Resin Suspension: Suspend the dry dipeptide-bound resin in anhydrous, degassed DCM (10 mL per 100 mg of resin) in a quartz reaction vessel equipped with a magnetic stir bar.[4]

  • Irradiation: Irradiate the suspension with a 365 nm UV lamp while stirring. The irradiation time can vary from 4 to 24 hours, depending on the scale and the specific substrate.[1][4] Monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or HPLC.

  • Product Isolation: After completion of the cleavage, filter the resin and wash it with DCM (3 x 2 mL).

  • Purification: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure. The crude peptide can be further purified by techniques such as reverse-phase HPLC.

Visualizations

Immobilization of the Linker

G cluster_reactants Reactants cluster_process Process cluster_products Products Linker This compound Alkoxide_Formation Alkoxide Formation Linker->Alkoxide_Formation 1. Deprotonation Resin Merrifield Resin (Chloromethylated Polystyrene) Immobilization Williamson Ether Synthesis (SN2 Reaction) Resin->Immobilization Base Sodium Hydride (NaH) Base->Alkoxide_Formation Alkoxide_Formation->Immobilization 2. Nucleophilic Attack Functionalized_Resin Functionalized Resin Immobilization->Functionalized_Resin Byproduct NaCl Immobilization->Byproduct

Caption: Workflow for the immobilization of the photolabile linker onto Merrifield resin.

Solid-Phase Dipeptide Synthesis Workflow

G Start Functionalized Resin Coupling1 Couple Fmoc-Phe-OH Start->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Ala-OH Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Photocleavage (365 nm UV light) Deprotection2->Cleavage End Purified Dipeptide (H-Ala-Phe-OH) Cleavage->End

Caption: A simplified workflow for the solid-phase synthesis of a dipeptide.

Photocleavage Mechanism

Caption: The photochemical cleavage mechanism of the 2-nitrobenzyl linker.[1][6]

References

Application Notes and Protocols for the Photocleavage of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), also known as photocages, are valuable tools in chemical synthesis and biology, enabling precise spatial and temporal control over the release of active molecules. The ortho-nitrobenzyl group is a widely utilized PPG due to its efficient cleavage upon exposure to near-UV light.[1][2] This document provides detailed application notes and a protocol for the photocleavage of a specific o-nitrobenzyl derivative, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol. This compound serves as a photolabile linker, and understanding its cleavage protocol is crucial for its application in areas such as solid-phase synthesis, drug delivery, and surface modification.[3]

The photocleavage of 2-nitrobenzyl compounds proceeds via a Norrish Type II mechanism.[4] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. The efficiency of this process is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.

Key Applications

  • Controlled Drug Release: The o-nitrobenzyl linker can be used to tether therapeutic agents to carrier molecules, such as dendrimers or nanoparticles.[5][6] Upon irradiation at a specific site, the linker is cleaved, releasing the drug in a targeted manner. This approach can minimize off-target effects and improve therapeutic efficacy.

  • Surface Patterning: Immobilization of molecules containing the this compound moiety on a surface allows for the creation of micropatterned surfaces. Subsequent light exposure can selectively release molecules from the irradiated areas, enabling the fabrication of functionalized surfaces with high spatial resolution.[4]

  • Photocleavable Linkers in Synthesis: In solid-phase synthesis, this compound can act as a linker to attach molecules to a solid support.[3] The final product can be released from the support under mild conditions using light, avoiding the need for harsh chemical reagents.

Quantitative Data Summary

The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific event (cleavage) per photon absorbed. The following table summarizes reported quantum yields for various o-nitrobenzyl derivatives, providing a comparative context for the expected efficiency of this compound.

CompoundWavelength (nm)Quantum Yield (Φ)Reference
1-(2-Nitrophenyl)ethyl phosphate esters-0.49–0.63[1][2]
2,6-Dinitrobenzyl carbonate3650.12[4]
2-Nitrobenzyl carbonate3650.033[4]

Experimental Protocol: Photocleavage of this compound

This protocol outlines a general procedure for the photocleavage of this compound. The optimal conditions, particularly irradiation time and concentration, may need to be determined empirically for specific applications.

Materials:

  • This compound derivative

  • Solvent: A 1:1 (v/v) mixture of acetonitrile and water is a common choice.[1][7] Other solvents compatible with the substrate can be used.

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., xenon lamp with a monochromator, LED lamp) capable of emitting in the 340-365 nm range.[1][8]

  • Analytical instruments for monitoring the reaction (e.g., HPLC, LC-MS, NMR).

Procedure:

  • Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent. A typical starting concentration is in the low micromolar range (e.g., 2 µM), though this may be adjusted based on the application.[1]

  • Irradiation:

    • Transfer the solution to a quartz cuvette or a suitable quartz reaction vessel.

    • Irradiate the sample with UV light at a wavelength between 340 nm and 365 nm.[1][2][8] The light intensity should be consistent throughout the experiment.

    • The irradiation time will depend on the light intensity, the quantum yield of the specific derivative, and the desired extent of cleavage. It is recommended to perform a time-course experiment to determine the optimal irradiation time. For example, complete cleavage has been observed in as little as 10 minutes under certain conditions.[2]

  • Reaction Monitoring:

    • At various time points during irradiation, withdraw aliquots of the reaction mixture for analysis.

    • Analyze the aliquots using a suitable analytical technique to monitor the disappearance of the starting material and the appearance of the cleavage products. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.[1][7]

  • Product Characterization:

    • Upon completion of the reaction, characterize the photoproducts to confirm the expected cleavage. Techniques such as Mass Spectrometry (e.g., MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[1][5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photocleavage Reaction cluster_analysis Analysis prep Prepare Solution of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol derivative irradiate Irradiate with UV Light (340-365 nm) prep->irradiate Transfer to quartz vessel monitor Monitor Reaction Progress (e.g., HPLC) irradiate->monitor Take aliquots at time points monitor->irradiate Continue irradiation if incomplete characterize Characterize Products (e.g., MS, NMR) monitor->characterize Reaction complete

Caption: Workflow for the photocleavage of this compound.

Signaling Pathway and Mechanism

The photocleavage of o-nitrobenzyl derivatives does not directly involve a biological signaling pathway but rather a well-defined photochemical reaction mechanism.

photocleavage_mechanism start o-Nitrobenzyl Derivative excited Excited State start->excited UV Photon (hν) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Rearrangement products Cleavage Products: - Released Molecule - 2-Nitrosobenzaldehyde cyclic_intermediate->products Cleavage

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

References

Application Notes and Protocols for 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a hetero-bifunctional, photocleavable linker designed for advanced bioconjugation applications. Its unique structure combines two distinct reactive moieties: a photolabile o-nitrobenzyl alcohol group and a terminal iodopropyl group. This dual functionality allows for a two-step, orthogonal strategy in the construction of complex bioconjugates, offering precise spatial and temporal control over molecular assembly and disassembly.

The o-nitrobenzyl alcohol core is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), it undergoes a photochemical reaction to form an o-nitrosobenzaldehyde. This intermediate can then react with primary amines, such as the ε-amine of lysine residues on proteins, to form a stable conjugate. This light-induced conjugation provides a powerful tool for site-specific labeling and crosslinking with temporal control.

The second functional group, the 3-iodopropoxy chain, enables conjugation to nucleophilic residues, most commonly thiols found in cysteine residues, through a stable thioether bond. This reaction proceeds under mild conditions and is orthogonal to the photoclick chemistry of the o-nitrobenzyl alcohol.

This combination of functionalities makes this compound a versatile tool for applications such as:

  • Controlled release of biomolecules: A therapeutic or imaging agent can be attached to a carrier molecule (e.g., an antibody) via the photocleavable linker, allowing for light-triggered release at a specific site.

  • Studying protein-protein interactions: The linker can be used to "cage" a protein, rendering it inactive until photocleavage restores its function, allowing for the study of dynamic cellular processes.

  • Patterning of biomolecules on surfaces: The iodo group can be used to immobilize the linker on a surface, followed by light-mediated attachment of a biomolecule to create micropatterned arrays.

  • Assembly of complex bioconjugates: The orthogonal reactivity allows for the sequential attachment of two different molecules, enabling the creation of sophisticated constructs like antibody-drug conjugates (ADCs) or multi-functional probes.

Data Presentation

Quantitative data for this compound specifically is not widely available in the literature. However, the performance of its core functional group, o-nitrobenzyl alcohol, in photoclick reactions has been studied. The following table summarizes typical quantitative parameters for o-nitrobenzyl alcohol-based bioconjugation reactions.

ParameterTypical Value/RangeConditions
Photocleavage Wavelength 365 nmUV irradiation
Reaction Time (Light-induced) 5 - 30 minutesDependent on light intensity and concentration of reactants.
Reaction pH 7.4 - 8.0Buffers such as PBS or Tris are commonly used.
Yield (Photoclick reaction) Up to >98%Optimized conditions with primary amines.[1]
Quantum Yield ~0.52For the formation of the aryl-nitroso intermediate.[1]
Second-order rate constant ~87.4 M⁻¹s⁻¹For the reaction of the photogenerated intermediate with primary amines.[1]
Stability of Intermediate t₁/₂ ≥ 20 hoursThe photogenerated aryl-nitroso intermediate is relatively stable in neutral buffer.[1]

Experimental Protocols

The following are generalized protocols based on the known reactivity of the functional groups of this compound. Optimization will be required for specific applications.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a cysteine-containing peptide to the iodopropoxy group, followed by light-induced conjugation of the resulting complex to a lysine residue on a target protein.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Target protein with accessible lysine residues (e.g., Bovine Serum Albumin, BSA)

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 10 mM EDTA, pH 8.0

  • Reaction Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M Lysine-HCl, pH 7.4)

  • DMSO (anhydrous)

  • UV lamp (365 nm)

  • Desalting columns

Procedure:

Step 1: Conjugation of Cysteine-Peptide to the Linker

  • Prepare the linker: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare the peptide: Dissolve the cysteine-containing peptide in Conjugation Buffer to a concentration of 1 mM. If the peptide has disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Reaction: Add a 10-fold molar excess of the linker stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess linker by size-exclusion chromatography or dialysis. The resulting peptide-linker conjugate can be characterized by mass spectrometry.

Step 2: Light-Induced Conjugation to Target Protein

  • Prepare the protein: Dissolve the target protein in Reaction Buffer to a concentration of 20 µM.

  • Reaction mixture: Add the purified peptide-linker conjugate to the protein solution at a 10 to 50-fold molar excess.

  • Irradiation: Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Incubation: After irradiation, incubate the sample for 30 minutes at room temperature to allow the conjugation reaction to complete.

  • Quenching: Quench any unreacted photogenerated intermediates by adding a final concentration of 50 mM lysine.

  • Analysis: Analyze the final conjugate by SDS-PAGE. A shift in the molecular weight of the target protein will indicate successful conjugation. Further characterization can be performed using mass spectrometry.

Protocol 2: Photocleavage and Release of a Thiol-Conjugated Molecule

This protocol describes the release of a thiol-containing molecule that has been conjugated to the linker.

Materials:

  • Thiol-molecule-linker conjugate (prepared as in Step 1 of Protocol 1)

  • Release Buffer: 100 mM PBS, pH 7.4

  • UV lamp (365 nm)

  • Analytical HPLC

Procedure:

  • Prepare the conjugate solution: Dissolve the purified thiol-molecule-linker conjugate in the Release Buffer to a suitable concentration for analysis (e.g., 100 µM).

  • Irradiation: Transfer the solution to a UV-transparent cuvette and irradiate with a 365 nm UV lamp.

  • Time-course analysis: At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the starting conjugate and the appearance of the cleaved molecule. The identity of the cleaved product can be confirmed by mass spectrometry.

Mandatory Visualization

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Photocleavage & Ligation Linker 5-(3-Iodopropoxy)- 2-nitrobenzyl alcohol Conjugate1 Biomolecule-S-Linker Linker->Conjugate1 + Biomolecule-SH (pH ~8.0) Thiol Biomolecule-SH (e.g., Cysteine) Thiol->Conjugate1 Intermediate o-Nitrosobenzaldehyde Intermediate Conjugate1->Intermediate Photocleavage UV UV Light (365 nm) UV->Intermediate Conjugate2 Final Bioconjugate Intermediate->Conjugate2 + Biomolecule-NH2 (pH ~7.4) Amine Biomolecule-NH2 (e.g., Lysine) Amine->Conjugate2

Caption: Reaction mechanism of the dual-functional linker.

Experimental_Workflow cluster_conjugation Part A: Thiol Conjugation cluster_photoligation Part B: Photo-Ligation A1 Dissolve Linker in DMSO A3 Mix Linker and Peptide (10x excess of linker) A1->A3 A2 Prepare Cysteine-Peptide in Conjugation Buffer A2->A3 A4 Incubate 4-6h at RT (Protected from light) A3->A4 A5 Purify via Size-Exclusion Chromatography A4->A5 B2 Add Peptide-Linker Conjugate (10-50x excess) A5->B2 Purified Conjugate B1 Prepare Target Protein in Reaction Buffer B1->B2 B3 Irradiate with 365 nm UV Light (5-30 min) B2->B3 B4 Incubate 30 min at RT B3->B4 B5 Quench with Lysine B4->B5 B6 Analyze by SDS-PAGE and Mass Spectrometry B5->B6

Caption: Experimental workflow for two-step bioconjugation.

References

Application Notes and Protocols for Incorporating 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial and temporal control of oligonucleotide activity is a powerful tool in modern biology and drug development. Photocleavable linkers, particularly those based on the 2-nitrobenzyl chemistry, offer a robust mechanism for caging and subsequently releasing oligonucleotides upon light induction. This allows for precise control over processes such as gene silencing, protein binding, and the activation of therapeutic oligonucleotides.[1]

This document provides detailed application notes and protocols for the incorporation of a specific photocleavable moiety, 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, into oligonucleotides. The 2-nitrobenzyl group serves as a well-established photolabile caging group that cleaves upon exposure to UV light, typically in the 300-365 nm range.[2][3] The iodopropoxy chain provides a versatile handle for the synthesis of the corresponding phosphoramidite, enabling its incorporation into synthetic oligonucleotides using standard automated DNA/RNA synthesis protocols.

Key Applications

Oligonucleotides modified with the 5-(3-Iodopropoxy)-2-nitrobenzyl linker can be employed in a variety of applications where light-mediated activation is desirable:

  • Light-Activated Gene Silencing: Caged antisense oligonucleotides or siRNAs can be delivered to cells in an inactive form. Subsequent irradiation of specific cells or tissues releases the active oligonucleotide, allowing for highly localized gene knockdown.[3][4][5]

  • Studying DNA Repair Pathways: Photocaged DNA lesions can be incorporated into oligonucleotides to study the intricate mechanisms of DNA repair pathways, such as the ATM/ATR signaling cascade, with high temporal resolution.[6][7][8]

  • Controlled Release of Therapeutic Oligonucleotides: The activity of therapeutic oligonucleotides can be kept dormant until they reach their target site, where they can be activated by light, potentially reducing off-target effects.

  • Spatiotemporal Control of Biomolecular Interactions: Light-inducible release of aptamers or other functional oligonucleotides allows for the precise control of protein-nucleic acid interactions in vitro and in vivo.

Data Presentation

Table 1: Phosphoramidite Synthesis and Incorporation Efficiency
ParameterTypical ValueNotes
Phosphoramidite Synthesis Yield>80%Yield based on the starting this compound.
Coupling Efficiency>99%Performed on an automated DNA/RNA synthesizer. Monitored by trityl cation assay.
Overall Yield of Modified OligonucleotideDependent on lengthThe overall yield is a function of the coupling efficiency at each step.
Table 2: Photocleavage Conditions and Efficiency
ParameterCondition/ValueNotes
Wavelength for Photocleavage300 - 365 nmOptimal wavelength may vary slightly depending on the specific oligonucleotide sequence and buffer conditions.
Light SourceUV lamp, LEDThe choice of light source will depend on the experimental setup (e.g., in vitro vs. in cellulo).
Irradiation Time1 - 15 minutesDependent on the intensity of the light source and the concentration of the oligonucleotide.
Cleavage Yield (in solution)QuantitativeAs determined by HPLC analysis.[2][9][10]
Cleavage Yield (on solid support)~80%Cleavage efficiency can be slightly lower for immobilized oligonucleotides.[2][9][10]
Cleavage Products5'-phosphorylated oligonucleotideThe 2-nitrobenzyl photochemistry results in a clean cleavage, leaving a phosphate group at the 5'-terminus of the released oligonucleotide.

Experimental Protocols

Protocol 1: Synthesis of 5-(3-Iodopropoxy)-2-nitrobenzyl Phosphoramidite

This protocol describes the conversion of the this compound to its corresponding phosphoramidite, making it suitable for automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a small amount of saturated sodium bicarbonate solution.

  • Extract the organic layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired phosphoramidite.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Incorporation of the Photocleavable Linker into Oligonucleotides

This protocol outlines the use of the synthesized phosphoramidite in a standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

  • 5-(3-Iodopropoxy)-2-nitrobenzyl phosphoramidite dissolved in anhydrous acetonitrile.

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Prepare a solution of the 5-(3-Iodopropoxy)-2-nitrobenzyl phosphoramidite in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

  • Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer, indicating the position for the incorporation of the photocleavable linker.

  • Initiate the synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each monomer, including the photocleavable linker. The coupling step for the modified phosphoramidite is typically extended to ensure high efficiency.

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., ammonium hydroxide or a milder base for sensitive modifications).

Protocol 3: Photocleavage and Analysis of the Released Oligonucleotide

This protocol describes the light-induced cleavage of the 2-nitrobenzyl linker and subsequent analysis of the product.

Materials:

  • Purified oligonucleotide containing the 5-(3-Iodopropoxy)-2-nitrobenzyl linker.

  • Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • UV light source (e.g., transilluminator or a specific wavelength lamp, ~365 nm).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Mass spectrometer for product verification.

Procedure:

  • Dissolve the modified oligonucleotide in the reaction buffer to a desired concentration.

  • Transfer the solution to a UV-transparent cuvette or microplate.

  • Irradiate the sample with UV light (300-365 nm) for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time should be determined empirically.

  • Analyze the reaction mixture by HPLC to monitor the disappearance of the starting material and the appearance of the cleaved oligonucleotide.[9][10]

  • Collect the peak corresponding to the cleaved product and verify its identity by mass spectrometry.

Visualizations

Chemical Structure and Phosphoramidite Synthesis

cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Alcohol This compound Phosphitylation Phosphitylation Reaction Alcohol->Phosphitylation Phosphitylating_Agent 2-Cyanoethyl N,N-diisopropyl chlorophosphoramidite Phosphitylating_Agent->Phosphitylation Base DIPEA Base->Phosphitylation Phosphoramidite 5-(3-Iodopropoxy)-2-nitrobenzyl Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Synthesis of the phosphoramidite from the alcohol.

Experimental Workflow for Oligonucleotide Incorporation and Photocleavage

cluster_0 Synthesis cluster_1 Activation and Analysis Start Automated Oligonucleotide Synthesis Incorporate Incorporate Photocleavable Phosphoramidite Start->Incorporate Cleave_Deprotect Cleavage and Deprotection Incorporate->Cleave_Deprotect Purify Purification (HPLC) Cleave_Deprotect->Purify Irradiate UV Irradiation (300-365 nm) Purify->Irradiate Analyze Analysis (HPLC, MS) Irradiate->Analyze

Caption: Workflow for oligonucleotide modification and activation.

Signaling Pathway: Light-Inducible Control of the ATM/ATR DNA Damage Response

cluster_0 DNA Damage Induction cluster_1 ATM/ATR Signaling Cascade UV_Light UV Light (300-365 nm) Caged_Oligo Oligonucleotide with Photocaged Lesion UV_Light->Caged_Oligo uncages DNA_Lesion DNA Double-Strand Break (DSB) Caged_Oligo->DNA_Lesion induces ATM_ATR ATM/ATR Kinase Activation DNA_Lesion->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair

Caption: Light-activated DNA damage to study ATM/ATR signaling.

References

Application Notes and Protocols for Light-Induced Covalent Modification with 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced covalent modification is a powerful technique for achieving spatiotemporal control over biological processes. A key reagent in this field is 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, a photolabile molecule designed for the targeted covalent modification of biomolecules, particularly proteins. Upon irradiation with UV light, this o-nitrobenzyl alcohol (oNBA) derivative undergoes a photochemical rearrangement to a reactive o-nitrosobenzaldehyde intermediate. This intermediate can then selectively react with primary amines, such as the side chain of lysine residues, to form a stable covalent bond. The iodopropoxy group provides a handle for further functionalization, for example, through click chemistry or other coupling reactions, making it a versatile tool for various applications in chemical biology, proteomics, and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in light-induced covalent modification of proteins.

Principle of Action

The light-induced covalent modification using this compound proceeds through a well-established photochemical mechanism for o-nitrobenzyl compounds.[1][2][3]

  • Photoactivation: Upon absorption of UV light (typically around 365 nm), the o-nitrobenzyl alcohol moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[2]

  • Rearrangement and Dehydration: This intermediate rapidly rearranges and dehydrates to form a highly reactive o-nitrosobenzaldehyde.

  • Covalent Modification: The generated o-nitrosobenzaldehyde is an electrophile that readily reacts with nucleophilic primary amines, most notably the ε-amino group of lysine residues in proteins, to form a stable covalent adduct.[3]

The overall reaction scheme provides precise temporal and spatial control over the covalent modification, as the reaction is initiated only when and where the light is applied.

Applications

The unique properties of this compound make it suitable for a range of applications:

  • Protein-Protein Interaction Studies: By incorporating this photocrosslinker into a bait protein, interacting partner proteins can be covalently trapped upon photoactivation, allowing for their identification by techniques such as mass spectrometry.

  • Target Identification and Validation: In drug development, this molecule can be tethered to a small molecule ligand to identify its protein targets within a complex biological system.

  • Enzyme Inhibition: Covalent modification of active site lysine residues can lead to irreversible enzyme inhibition, enabling studies of enzyme function and the development of targeted therapeutics.

  • Bioconjugation and Labeling: The iodopropoxy group can serve as a versatile handle for the attachment of reporter molecules (e.g., fluorophores, biotin) or other functional moieties after the initial photo-induced covalent modification.

Quantitative Data Summary

ParameterTypical Value for o-Nitrobenzyl DerivativesReferences
Optimal Wavelength for Photolysis 300 - 365 nm
Quantum Yield (Φ) of o-nitrosobenzaldehyde formation ~0.6[2]
Irradiation Time for >80% Conversion 5 - 30 minutes (intensity dependent)
Recommended Solvent Aqueous buffers (e.g., PBS), often with a small percentage of organic co-solvent (e.g., DMSO, MeOH) for solubility.[1]

Note: The quantum yield and optimal irradiation time can be influenced by the substituents on the nitrobenzyl ring and the nature of the leaving group. Therefore, empirical optimization for this compound is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for Light-Induced Covalent Modification of a Purified Protein

This protocol describes a general workflow for the covalent modification of a purified protein with this compound.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO or DMF)

  • UV lamp with an emission maximum around 365 nm

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for verification of modification (optional)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., 20 µM protein in PBS, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 25 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a final concentration of 2 mM of the photocrosslinker). Gently mix.

    • Prepare a control sample without the photocrosslinker and another control sample with the photocrosslinker but kept in the dark.

  • Photo-irradiation:

    • Place the reaction tube under a UV lamp (365 nm).

    • Irradiate the sample for a predetermined time (e.g., 30 seconds to 30 minutes). The optimal time should be determined empirically. It is recommended to perform a time-course experiment to find the optimal irradiation duration.

  • Incubation:

    • After irradiation, incubate the sample at room temperature for 30 minutes to allow for the reaction between the photo-generated o-nitrosobenzaldehyde and the protein to complete.

  • Quenching:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to quench any unreacted o-nitrosobenzaldehyde.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A successful covalent modification may result in a slight shift in the protein's molecular weight or the formation of higher molecular weight crosslinked species.

    • For detailed characterization, the modified protein can be analyzed by mass spectrometry to identify the site(s) of modification.

Protocol 2: In-situ Light-Induced Covalent Modification in Cell Lysate

This protocol outlines a procedure for identifying protein targets of a small molecule conjugated to this compound in a complex biological mixture.

Materials:

  • Cell lysate

  • Small molecule probe conjugated with this compound (stock solution in DMSO)

  • UV lamp (365 nm)

  • Affinity purification reagents (e.g., beads for click chemistry if the iodo group is to be used)

  • Western blotting or mass spectrometry reagents for target identification

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with the small molecule-photocrosslinker probe at a suitable concentration for a specific time to allow for binding to the target protein(s).

  • Photo-irradiation:

    • Transfer the lysate-probe mixture to a suitable container (e.g., a petri dish on ice) and irradiate with 365 nm UV light for an optimized duration.

  • Further Functionalization (Optional):

    • If the iodopropoxy group is to be used as a handle, perform a subsequent reaction (e.g., azide-alkyne cycloaddition) to attach a reporter tag (e.g., biotin).

  • Target Enrichment:

    • Enrich the covalently labeled proteins from the lysate using appropriate affinity purification methods (e.g., streptavidin beads for biotin-tagged proteins).

  • Target Identification:

    • Elute the enriched proteins and identify them using western blotting with a specific antibody or by mass spectrometry-based proteomics.

Visualizations

G Mechanism of Light-Induced Covalent Modification cluster_0 Photoactivation cluster_1 Rearrangement & Covalent Modification 5-(3-Iodopropoxy)-2-nitrobenzyl_alcohol This compound aci-nitro_intermediate aci-nitro intermediate 5-(3-Iodopropoxy)-2-nitrobenzyl_alcohol->aci-nitro_intermediate UV light (365 nm) o-nitrosobenzaldehyde o-nitrosobenzaldehyde (reactive intermediate) aci-nitro_intermediate->o-nitrosobenzaldehyde Dehydration Covalent_adduct Covalently Modified Protein o-nitrosobenzaldehyde->Covalent_adduct Lysine_residue Protein with Lysine Residue Lysine_residue->Covalent_adduct

Caption: Photochemical mechanism of covalent protein modification.

G Experimental Workflow for Protein Modification Start Start Prepare_Protein_Sample Prepare Protein Sample (e.g., 20 µM in PBS) Start->Prepare_Protein_Sample Add_Photocrosslinker Add this compound (e.g., 2 mM final concentration) Prepare_Protein_Sample->Add_Photocrosslinker Irradiate Irradiate with 365 nm UV Light (e.g., 30 sec - 30 min) Add_Photocrosslinker->Irradiate Incubate Incubate at Room Temperature (30 min) Irradiate->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Analyze Analyze Results (SDS-PAGE, Mass Spectrometry) Quench->Analyze End End Analyze->End

Caption: Workflow for light-induced protein modification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low modification efficiency Insufficient irradiation time or intensity.Increase irradiation time or use a more powerful UV source. Optimize the distance between the lamp and the sample.
Suboptimal pH for the reaction.Ensure the reaction buffer pH is between 7 and 8.
Photocrosslinker instability.Prepare fresh stock solutions of the photocrosslinker.
Non-specific modification Over-irradiation leading to reactive oxygen species.Reduce irradiation time. Include a scavenger for reactive oxygen species (e.g., ascorbic acid) in the buffer.
High concentration of photocrosslinker.Titrate the concentration of the photocrosslinker to find the optimal balance between efficiency and specificity.
Protein precipitation Protein instability under UV irradiation or due to modification.Perform irradiation on ice. Screen for cryoprotectants or stabilizing agents.
Low solubility of the photocrosslinker.Increase the percentage of organic co-solvent, ensuring it does not denature the protein.

References

Application Notes and Protocols for UV Irradiation of 2-Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and execution of UV irradiation of 2-nitrobenzyl compounds. These compounds are widely used as photolabile protecting groups (or "cages") for a variety of molecules, including drugs, signaling molecules, and nucleic acids. Upon absorption of UV light, the 2-nitrobenzyl group undergoes a photochemical reaction, releasing the protected molecule with high spatial and temporal control.

Overview of the Photochemical Reaction

The photochemical cleavage of 2-nitrobenzyl compounds is a well-established process. The key event is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde or related byproduct.[1][2][3][4] The general mechanism is depicted below.

The choice of substituents on the 2-nitrobenzyl ring can influence the absorption wavelength and the quantum yield of the uncaging reaction.[1][5] For instance, the introduction of methoxy groups, such as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can red-shift the absorption maximum to longer, less damaging wavelengths.[3][5]

Experimental Parameters for UV Irradiation

The efficiency of the photocleavage reaction is dependent on several key parameters, including the wavelength of UV light, the duration of irradiation, and the intensity of the light source. The following table summarizes various reported conditions for the UV irradiation of 2-nitrobenzyl compounds.

Compound TypeUV Wavelength (nm)Irradiation TimeLight SourceReported Cleavage/YieldReference
2-Nitrobenzyl Esters308Not SpecifiedTime-resolved UV-vis spectroscopyNot Specified[1]
Fam-linker-(T)n-biotin~34010 minUV lightAlmost complete cleavage[6]
2-Nitrobenzyl Esters3651 min365 nm light irradiationFully converted[5]
o-Nitrobenzyl Carbamate34614 minUV irradiationMaximum conversion reached[7]
1-o-Nitrophenylethyl Esters36510 min3.5 mW/cm² UV lamp>80% decomposition[8]
Caged Glutamate308Not SpecifiedUV laser pulseQuantum product yield of 0.14[4]
2-Nitrobenzyl Compounds254Not SpecifiedUV lampVisualization of spots[5]

Experimental Protocols

The following protocols provide a general framework for the UV irradiation of 2-nitrobenzyl compounds. It is essential to adapt these protocols to the specific compound and experimental goals.

Safety Precautions

UV radiation is hazardous and can cause severe eye and skin damage. [9][10][11][12][13] Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including UV-blocking safety glasses or a full-face shield, a fully buttoned lab coat, long pants, and nitrile gloves.[9][10][11][12] Ensure there are no gaps in clothing, especially around the wrists and neck.[10][12]

  • Engineering Controls: Whenever possible, use an enclosed UV light source, such as a UV crosslinker or a light-tight cabinet.[9][13] If an open-beam setup is necessary, ensure the area is clearly marked with warning signs and access is restricted.[9][10][13]

  • Interlocks and Shielding: Use equipment with safety interlocks that automatically shut off the UV source when the enclosure is opened.[12][13] Ensure any shielding, such as the protective shield on a transilluminator, is in place and undamaged.[12]

  • Avoid Direct Exposure: Never look directly at the UV light source.[9] Minimize exposure time.[9][13]

Protocol for UV Irradiation in Solution

This protocol is suitable for small-scale reactions in a quartz cuvette.

Materials:

  • 2-nitrobenzyl caged compound

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • Quartz cuvette

  • UV light source (e.g., UV lamp with filter, Rayonet reactor, or laser)

  • Spectrophotometer for monitoring the reaction

  • Analytical equipment (e.g., HPLC, LC-MS) for product analysis

Procedure:

  • Sample Preparation: Prepare a solution of the 2-nitrobenzyl caged compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects.

  • Baseline Measurement: Transfer the solution to a quartz cuvette and record an initial UV-Vis absorption spectrum. This will serve as the baseline (t=0) measurement.

  • UV Irradiation:

    • Place the cuvette in the UV light source.

    • Irradiate the sample for a predetermined amount of time. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

    • For continuous monitoring, a setup with a spectrophotometer equipped with a fiber optic probe can be used.

  • Monitoring the Reaction:

    • Periodically remove the sample from the UV source (if not monitoring continuously) and record the UV-Vis spectrum.

    • The cleavage of the 2-nitrobenzyl group can often be followed by the appearance of the 2-nitrosobenzaldehyde byproduct, which has a characteristic absorption at around 400 nm.[7]

  • Analysis of Products:

    • Once the reaction is complete, analyze the products using appropriate techniques such as HPLC, LC-MS, or NMR to confirm the release of the desired molecule and to quantify the yield.[6][14][15]

Protocol for UV Irradiation of Immobilized Samples

This protocol is applicable for samples immobilized on a solid support, such as a glass slide or in a microplate.

Materials:

  • Substrate with immobilized 2-nitrobenzyl caged compound

  • UV light source with a collimated beam

  • Fluorescence microscope or plate reader (if the released molecule or a reporter is fluorescent)

Procedure:

  • Sample Preparation: Prepare the substrate with the immobilized 2-nitrobenzyl caged compound according to the specific application.

  • UV Irradiation:

    • Place the substrate under the UV light source.

    • Ensure the entire area of interest is evenly illuminated.

    • Irradiate for the desired amount of time.

  • Analysis:

    • Analyze the substrate to confirm the cleavage of the linker and the release of the molecule.

    • For fluorescently labeled molecules, this can be done by measuring the decrease in fluorescence on the substrate or the appearance of fluorescence in a surrounding solution.[6]

    • Alternatively, the released molecule can be collected from the supernatant and analyzed by methods described in the previous protocol.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SamplePrep Sample Preparation (Solution or Immobilized) Irradiation UV Irradiation (Select Wavelength & Time) SamplePrep->Irradiation Safety Safety Precautions (PPE, Shielding) Monitoring Reaction Monitoring (UV-Vis, Fluorescence) Irradiation->Monitoring Monitoring->Irradiation Iterate ProductAnalysis Product Analysis (HPLC, LC-MS, NMR) Monitoring->ProductAnalysis Data Data Interpretation ProductAnalysis->Data

Caption: Experimental workflow for UV irradiation of 2-nitrobenzyl compounds.

Photolysis Mechanism

Photolysis_Mechanism Start 2-Nitrobenzyl Caged Compound Excited Excited State Start->Excited UV Light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement Products Products Rearrangement->Products ReleasedMolecule Released Molecule Products->ReleasedMolecule Byproduct 2-Nitroso Byproduct Products->Byproduct

Caption: Simplified mechanism of 2-nitrobenzyl photolysis.

References

Application Notes and Protocols: 5-(3-Iodopropoxy)-2-nitrobenzyl Alcohol for Caging Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" groups, are invaluable tools in chemical biology and drug development, enabling the precise spatiotemporal control over the release of bioactive molecules. The 2-nitrobenzyl group and its derivatives are among the most widely utilized classes of photolabile protecting groups. Upon irradiation with UV-A light, these groups undergo a photochemical reaction that results in their cleavage, releasing the attached bioactive molecule.

This document provides detailed application notes and protocols for the use of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol , a specific derivative of the 2-nitrobenzyl caging group. The presence of the iodopropoxy group offers a handle for further chemical modification or for attachment to solid supports, making it a versatile tool for various applications, including solid-phase synthesis of caged compounds. While specific quantitative data for this particular derivative is limited in the literature, the protocols and data presented herein are based on well-established principles and data from closely related 2-nitrobenzyl analogues, providing a strong foundation for its application.

Data Presentation

The efficiency of a caging group is determined by several photophysical parameters. The following table summarizes key quantitative data for common 2-nitrobenzyl-based caging groups, which can serve as a reference for estimating the performance of this compound.

Caging GroupBioactive MoleculeWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Uncaging Cross-Section (Φε) (M⁻¹cm⁻¹)Reference
o-Nitrobenzyl (NB)Phosphate300-360~0.05 - 0.5~5,000~250 - 2,500[1][2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylic Acids350-400~0.01 - 0.1~5,000~50 - 500[3]
α-Carboxy-2-nitrobenzyl (CNB)Glutamate3080.14Not ReportedNot Reported[4]
1-(2-Nitrophenyl)ethyl (NPE)ATP3470.54~5,100~2,754[2]

Note: The quantum yield and uncaging cross-section are dependent on the solvent, pH, and the nature of the caged molecule. The data for this compound is expected to be within the range of these values.

Experimental Protocols

Protocol 1: Synthesis of a Caged Bioactive Molecule (General Procedure)

This protocol describes a general method for the etherification or esterification of a bioactive molecule containing a hydroxyl or carboxylic acid group with this compound.

Materials:

  • This compound

  • Bioactive molecule with a hydroxyl or carboxylic acid group

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (for carboxylic acids)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Sodium hydride (NaH) or other suitable base (for alcohols)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Dry dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure for Caging a Carboxylic Acid:

  • Dissolve the bioactive molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Procedure for Caging an Alcohol:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the bioactive molecule (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Photolytic Release (Uncaging) of the Bioactive Molecule

This protocol outlines the general procedure for the light-induced cleavage of the 2-nitrobenzyl cage to release the bioactive molecule.

Materials:

  • Caged bioactive molecule

  • Appropriate buffer solution (e.g., PBS, Tris-HCl)

  • UV light source (e.g., mercury arc lamp, UV LED, or laser) with a suitable wavelength (typically 350-365 nm)

  • Quartz cuvette or other UV-transparent vessel

  • Analytical instrument for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, fluorescence plate reader)

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer. Note: Ensure the final concentration of the organic solvent is compatible with the biological system under study.

  • Transfer the solution to a quartz cuvette or the well of a UV-transparent plate.

  • Irradiate the sample with a UV light source. The duration and intensity of irradiation will need to be optimized depending on the concentration of the caged compound, its quantum yield, and the desired amount of released molecule.

  • Monitor the release of the bioactive molecule and the disappearance of the caged compound using a suitable analytical technique. For example, HPLC can be used to separate and quantify both the caged and uncaged species.

  • For biological experiments, the uncaging can be performed directly on the cell culture or tissue sample using a microscope equipped with a UV light source.

Visualizations

Signaling Pathway: Light-Activated Gene Expression

Caged inducers of gene expression can be used to control protein production in a light-dependent manner. The following diagram illustrates the concept of using a caged inducer to control a generic signaling pathway leading to gene transcription.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Caged_Inducer Caged Inducer Inducer Active Inducer Caged_Inducer->Inducer Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Initiation UV_Light UV Light (365 nm) UV_Light->Caged_Inducer Photolysis Inducer->Receptor Binding

Caption: Light-induced activation of a signaling pathway using a caged inducer.

Experimental Workflow: Synthesis and Uncaging

The following diagram outlines the general workflow from the synthesis of a caged compound to its application in a biological experiment.

G Start Start Synthesis Synthesis of Caged Compound Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Incubation Incubate with Caged Compound Purification->Incubation Biological_Sample Prepare Biological Sample (e.g., Cells) Biological_Sample->Incubation Uncaging Photolysis (UV Irradiation) Incubation->Uncaging Analysis Analyze Biological Response Uncaging->Analysis End End Analysis->End

Caption: General workflow for the application of a caged compound.

Logical Relationship: Photochemical Cleavage Mechanism

The core of the uncaging process is the photochemical reaction of the 2-nitrobenzyl group. This diagram illustrates the key steps of this process.

G Ground_State 2-Nitrobenzyl Caged Compound (Ground State) Excited_State Excited State Ground_State->Excited_State Aci_nitro aci-Nitro Intermediate Excited_State->Aci_nitro Intramolecular H-atom transfer Cyclic_Intermediate Cyclic Intermediate Aci_nitro->Cyclic_Intermediate Rearrangement Products Released Bioactive Molecule + 2-Nitrosobenzaldehyde byproduct Cyclic_Intermediate->Products Cleavage UV_Photon hν (UV Photon) UV_Photon->Ground_State Absorption

Caption: Simplified mechanism of 2-nitrobenzyl photocleavage.

Conclusion

References

Application Notes and Protocols: Use of 2-Nitrobenzyl Linkers in Hydrogel Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are highly versatile biomaterials used extensively in tissue engineering, regenerative medicine, and drug delivery.[1] A key feature for many of these applications is the ability of the hydrogel to degrade in a controlled manner, releasing encapsulated cells or therapeutic agents. While traditional degradation methods rely on hydrolysis or enzymatic cleavage, these mechanisms often lack external control once the hydrogel is formed.[1] Photodegradable hydrogels, particularly those utilizing 2-nitrobenzyl (o-NB) linkers, offer a powerful alternative, enabling precise spatial and temporal control over degradation using light as an external trigger.[1][2][3]

The o-NB moiety is a widely used photolabile caging group that undergoes irreversible cleavage upon exposure to UV or near-UV light (typically 365-405 nm).[4] When incorporated as a crosslinker within a hydrogel network, light exposure cleaves the o-NB group, leading to a reduction in crosslink density and subsequent degradation of the material. This "on-demand" degradation is advantageous for applications requiring staged release of multiple drugs, patterned degradation to guide cell migration, or the release of encapsulated cells with high viability.[1] This document provides an overview of the mechanism, quantitative data on degradation kinetics, and detailed protocols for the synthesis and characterization of o-NB-based photodegradable hydrogels.

Mechanism of 2-Nitrobenzyl Photodegradation

The photodegradation of an o-NB linker is an intramolecular photochemical reaction. Upon absorption of a photon, the o-NB group undergoes an internal hydrogen abstraction, followed by a series of electronic and atomic rearrangements. This process results in the cleavage of the benzylic carbon-heteroatom bond, uncaging the linked molecule and producing a 2-nitrosobenzaldehyde or related byproduct.[5] The biocompatibility of these cleavage byproducts has been demonstrated in numerous in vitro and in vivo studies.[3][4]

G Mechanism of o-Nitrobenzyl Photodegradation Polymer1 Polymer Chain A ONB o-Nitrobenzyl Linker Polymer1->ONB C-X bond Polymer2 Polymer Chain B ONB->Polymer2 C-Y bond Photon Photon (hν) ~365 nm Cleavage Intramolecular Rearrangement & Cleavage Photon->Cleavage ReleasedPolymer1 Released Polymer Chain A Cleavage->ReleasedPolymer1 Network Dissociation Byproduct 2-Nitroso Byproduct Cleavage->Byproduct ReleasedPolymer2 Released Polymer Chain B Cleavage->ReleasedPolymer2

Photocleavage of an o-NB crosslinker upon light exposure.

Quantitative Data Summary

The degradation rate of o-NB-containing hydrogels can be precisely controlled by modulating the light intensity or by chemically modifying the o-NB linker structure.[1][6]

Table 1: Effect of Light Intensity on Degradation Rate

This table summarizes the degradation kinetics of an ortho-nitrobenzyl poly(ethylene glycol) dimethacrylate (ONB-PEGDMA) hydrogel glue under different UV light intensities. The degradation is characterized by first-order rate constants.

Light Intensity (365 nm)First-Order Rate Constant (k)Reference
20 mW/cm²0.155 min⁻¹[6][7]
50 mW/cm²0.278 min⁻¹[6][7]
100 mW/cm²0.669 min⁻¹[6][7]
Table 2: Effect of o-NB Structure on Degradation Rate

Modifications to the o-NB linker, such as adding aryl ethers or changing the benzylic site functionality, can significantly impact the degradation rate. The apparent rate constant of degradation (k_app) was quantified via photorheology at 370 nm and 10 mW/cm².

Linker ModificationApparent Rate Constant (k_app)Molar Absorptivity (ε)Reference
Linker B (Aryl ethers, primary benzylic site)3.3 x 10⁻³ s⁻¹3500 M⁻¹cm⁻¹[1]
Linker D (Fewer aryl ethers, faster degradation)Substantially higher than Linker BNot specified[1]
Linker E (Low molar absorptivity)2.6 x 10⁻³ s⁻¹146.7 M⁻¹cm⁻¹[1]
Table 3: Impact of Adjacent Labile Bond Chemistry

The type of chemical bond (e.g., ester, carbamate) adjacent to the o-NB moiety affects both photodegradation and hydrolytic stability. This is critical for applications where background degradation must be minimized.

Labile Bond TypePhotodegradation RateHydrolytic StabilityKey FindingReference
NB-Ester FastProne to hydrolysisExhibits both photolytic and hydrolytic degradation.[2][8]
NB-Amide SlowestStableMost resistant to photodegradation among the tested types.[2]
NB-Carbonate Slower than Ester/CarbamateStableIncreased stability in water compared to ester.[2]
NB-Carbamate FastestStableSuperior light responsiveness and resistance to hydrolysis.[2][8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of photodegradable hydrogels using o-NB linkers.

Protocol 1: Synthesis of o-NB Containing PEG Hydrogel

This protocol describes the formation of a photodegradable hydrogel using a poly(ethylene glycol) (PEG) macromer functionalized with o-NB groups, crosslinked via redox polymerization.

Materials:

  • PEG-oNB macromer (synthesized as described in Kloxin et. al.[1])

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Redox initiators: Ammonium persulfate (APS), N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Molds for hydrogel formation (e.g., 1 mL syringes with tips removed)

Procedure:

  • Prepare a stock solution of the PEG-oNB macromer in DPBS at the desired concentration (e.g., 10 wt%).

  • Prepare stock solutions of the redox initiators (e.g., 10 wt% APS and 10 wt% TEMED in DPBS).

  • To the macromer solution, add the APS solution and mix thoroughly.

  • Immediately add the TEMED solution to initiate polymerization. The ratio of components should be optimized for desired gelation time.

  • Quickly pipette the solution into molds (e.g., 30 µL per syringe mold).[9]

  • Allow the hydrogels to polymerize at room temperature or 37°C for a sufficient time (e.g., 1 hour).

  • After polymerization, carefully remove the hydrogels from the molds and place them in DPBS to swell and equilibrate for 24 hours before further experiments.[9]

Protocol 2: Characterization of Photodegradation by Rheometry

This protocol measures the change in the mechanical properties of the hydrogel in real-time during light exposure to determine degradation kinetics.

Materials:

  • Synthesized o-NB hydrogel

  • Rheometer equipped with a UV/Visible light source accessory

  • Parallel plate geometry (e.g., 8 mm or 20 mm)

Procedure:

  • Place a hydrogel disc on the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel with a small compressive force.

  • Equilibrate the sample at 37°C.

  • Perform a time sweep experiment, measuring the storage modulus (G') and loss modulus (G'') at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).

  • After an initial period to establish a baseline modulus, turn on the light source (e.g., 365 nm, 10-20 mW/cm²) directed at the sample.[1][6]

  • Continue recording the modulus as the hydrogel degrades. The decrease in G' is directly related to the reduction in crosslink density.[10]

  • The degradation rate constant (k) can be calculated by fitting the normalized modulus data (G'/G'₀) to a first-order decay model.[10]

Protocol 3: Measurement of Bulk Hydrogel Degradation (Swelling and Mass Loss)

This protocol assesses degradation by measuring changes in the hydrogel's physical properties over time.[11]

Materials:

  • Synthesized o-NB hydrogels

  • DPBS or cell culture medium

  • Light source (e.g., UV lamp with controlled intensity)

  • Analytical balance

Procedure:

  • Place pre-weighed, equilibrated hydrogel samples into individual wells of a culture plate containing DPBS. Record this initial swollen weight (W₀).

  • Expose the hydrogels to light (e.g., 365 nm, 10 mW/cm²) for a defined period.[1]

  • At various time points post-irradiation, remove the hydrogel, gently blot away excess surface water, and record the wet weight (Wt).[12]

  • Calculate the weight remaining (%) as (Wt / W₀) × 100%.[12]

  • To measure mass loss, lyophilize (freeze-dry) the hydrogel samples at each time point to obtain the dry polymer weight.

  • Plot the weight remaining or mass loss as a function of time to characterize the degradation profile.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for synthesizing and characterizing o-NB photodegradable hydrogels.

G Experimental Workflow for Hydrogel Degradation Analysis Synthesis 1. Hydrogel Synthesis (e.g., PEG-oNB + Initiator) Equilibration 2. Equilibration (24h in PBS) Synthesis->Equilibration InitialChar 3. Initial Characterization (Weight, Modulus, Swelling) Equilibration->InitialChar Irradiation 4. Light Exposure (Controlled λ, Intensity, Duration) InitialChar->Irradiation DegradationMonitoring 5. Degradation Monitoring (Measure properties over time) Irradiation->DegradationMonitoring DataAnalysis 6. Data Analysis (Calculate degradation rates, release profiles) DegradationMonitoring->DataAnalysis G Concept of Spatially Controlled Release cluster_hydrogel Hydrogel Drug-Loaded Hydrogel (Drug encapsulated in o-NB network) LightSource Light Source (e.g., Masked UV Lamp) DegradedRegion Localized Degradation (o-NB linkers cleaved) LightSource->DegradedRegion Irradiation of specific area ReleasedDrug DegradedRegion->ReleasedDrug Drug release from degraded zone

References

Application Notes and Protocols for Surface Functionalization with 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol is a heterobifunctional, photocleavable linker designed for the immobilization of molecules onto surfaces. This compound is part of the broader family of o-nitrobenzyl alcohol derivatives, which are widely utilized in polymer and materials science for their ability to be cleaved upon exposure to UV light.[1][2] This light-induced cleavage allows for the controlled release of immobilized species, making it a valuable tool for applications in cell adhesion studies, drug delivery, and the creation of patterned surfaces.[2][3]

The key features of this compound are its two distinct functional groups:

  • o-Nitrobenzyl alcohol: This moiety serves as the photocleavable unit. Upon irradiation with UV light (typically in the range of 340-365 nm), the molecule undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond linking it to an immobilized molecule.[4][5]

  • Iodopropoxy group: The terminal iodide provides a reactive site for covalent attachment to surfaces. The iodo group is a good leaving group and is susceptible to nucleophilic substitution by functional groups such as thiols or amines present on a prepared surface.[6]

These application notes provide detailed protocols for the covalent immobilization of this compound onto thiol- and amine-functionalized surfaces and the subsequent photocleavage to release surface-bound molecules.

Reaction Principle

The surface functionalization process involves two main steps: immobilization and photocleavage.

  • Immobilization: The iodopropoxy group of the linker reacts with a nucleophilic group (e.g., thiol or amine) on a functionalized surface via an SN2 reaction. This results in the formation of a stable thioether or amine linkage, respectively, covalently attaching the photocleavable linker to the surface.

  • Photocleavage: Subsequent exposure to UV light induces the cleavage of the o-nitrobenzyl group, releasing any molecule that has been attached to the benzylic alcohol of the linker.

Data Presentation

Table 1: Recommended Reaction Conditions for Surface Immobilization
ParameterThiol-Functionalized SurfaceAmine-Functionalized Surface
Surface Pre-treatment Cleaning and activation to generate thiol groupsCleaning and activation to generate amine groups
Linker Concentration 1-10 mM in a suitable solvent1-10 mM in a suitable solvent
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO with a non-nucleophilic base
Base (for amine) N/A2-5 equivalents of DIPEA or triethylamine
Reaction Temperature Room temperature to 50°CRoom temperature to 50°C
Reaction Time 12-24 hours12-24 hours
Washing Steps Rinse with the reaction solvent, followed by ethanol and deionized waterRinse with the reaction solvent, followed by ethanol and deionized water
Table 2: Typical Photocleavage Conditions
ParameterCondition
Wavelength 340 - 365 nm
Light Source UV lamp, LED array
Irradiation Time 5 - 60 minutes (dependent on light intensity and desired cleavage efficiency)
Solvent Aqueous buffer (e.g., PBS) or organic solvent

Experimental Protocols

Protocol 1: Immobilization of this compound on a Thiol-Functionalized Surface

This protocol is suitable for surfaces such as gold functionalized with thiol-terminated alkanes or glass slides modified with thiol-silanes.

Materials:

  • Thiol-functionalized substrate (e.g., gold chip with a self-assembled monolayer of 11-mercapto-1-undecanol)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Surface Preparation:

    • Clean the thiol-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Immobilization Reaction:

    • Prepare a 5 mM solution of this compound in anhydrous DMF.

    • Place the dry, thiol-functionalized substrate in a reaction vessel.

    • Add the linker solution to the vessel, ensuring the entire surface of the substrate is covered.

    • Incubate the reaction at room temperature for 12-24 hours under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.

  • Washing:

    • After the incubation period, remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with anhydrous DMF to remove any non-covalently bound linker.

    • Rinse with ethanol, followed by deionized water.

    • Dry the functionalized substrate under a stream of nitrogen or argon.

  • Storage:

    • Store the functionalized substrate in a desiccator, protected from light, until further use.

Protocol 2: Immobilization of this compound on an Amine-Functionalized Surface

This protocol is suitable for surfaces such as glass slides or silicon wafers functionalized with aminosilanes (e.g., (3-aminopropyl)triethoxysilane).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Surface Preparation:

    • Clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Immobilization Reaction:

    • Prepare a 5 mM solution of this compound in anhydrous DMF.

    • Add 2-5 equivalents of a non-nucleophilic base, such as DIPEA or TEA, to the solution. The base is necessary to deprotonate the surface amine groups, increasing their nucleophilicity.

    • Place the dry, amine-functionalized substrate in a reaction vessel.

    • Add the linker/base solution to the vessel, ensuring complete coverage of the surface.

    • Incubate the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Washing:

    • Following incubation, remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with anhydrous DMF to remove unreacted linker and base.

    • Rinse with ethanol, followed by deionized water.

    • Dry the functionalized substrate under a stream of nitrogen or argon.

  • Storage:

    • Store the functionalized substrate in a desiccator, protected from light.

Protocol 3: Photocleavage of Surface-Immobilized Molecules

This protocol describes the general procedure for releasing molecules that have been attached to the surface via the this compound linker.

Materials:

  • Surface functionalized with the photocleavable linker and the molecule of interest.

  • UV light source (e.g., mercury lamp with a 365 nm filter, or a 365 nm LED array).

  • A suitable buffer or solvent for collecting the cleaved molecule (e.g., PBS, cell culture medium, or an organic solvent).

Procedure:

  • Sample Preparation:

    • Place the functionalized substrate in a suitable container (e.g., a petri dish, a well plate, or a custom flow cell).

    • Add the desired buffer or solvent to the container, ensuring the surface is covered.

  • UV Irradiation:

    • Position the UV light source above the substrate at a defined distance.

    • Irradiate the surface with UV light (340-365 nm) for a predetermined time (e.g., 5-60 minutes). The optimal irradiation time will depend on the light intensity, the quantum yield of the photocleavage reaction, and the desired extent of cleavage. It is recommended to perform a time-course experiment to determine the optimal exposure time for a specific application.

  • Collection of Cleaved Product:

    • After irradiation, carefully collect the supernatant containing the released molecule.

    • The collected solution can then be analyzed using appropriate techniques (e.g., HPLC, mass spectrometry, fluorescence spectroscopy) to quantify the amount of released molecule.

  • Surface Analysis (Optional):

    • The surface can be analyzed post-cleavage to confirm the removal of the immobilized molecule using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, or fluorescence microscopy (if the molecule was fluorescently labeled).

Visualizations

G cluster_0 Surface Preparation cluster_1 Immobilization cluster_2 Photocleavage Substrate Substrate Cleaned_Substrate Cleaned_Substrate Substrate->Cleaned_Substrate Cleaning Functionalized_Surface Surface with -SH or -NH2 groups Cleaned_Substrate->Functionalized_Surface Silanization/SAM formation Immobilized_Linker Surface with Photocleavable Linker Functionalized_Surface->Immobilized_Linker Linker Reaction Cleaved_Surface Surface with cleavage byproduct Immobilized_Linker->Cleaved_Surface UV Light (365 nm) Released_Molecule Released Molecule in solution Immobilized_Linker->Released_Molecule UV Light (365 nm) Linker_Molecule 5-(3-Iodopropoxy)- 2-nitrobenzyl alcohol Linker_Molecule->Immobilized_Linker

Caption: Experimental workflow for surface functionalization.

G cluster_0 Immobilization Step cluster_1 Photocleavage Step Surface_Nu Surface-Nu: (Nu = S or NH) Product Surface-Nu-(CH2)3-O-Ph(NO2)-CH2OH Surface_Nu->Product Linker I-(CH2)3-O-Ph(NO2)-CH2OH Linker->Product Attached_Molecule Surface-Linker-Molecule Cleaved_Product Surface-Byproduct Attached_Molecule->Cleaved_Product Released_Molecule Released Molecule Attached_Molecule->Released_Molecule UV_Light hv (365 nm) UV_Light->Attached_Molecule

Caption: Chemical signaling pathway for immobilization and release.

References

Troubleshooting & Optimization

Technical Support Center: Cleavage of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photocleavage of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the photocleavage of this compound?

The primary products of the photocleavage reaction are the released alcohol (the molecule of interest that was protected) and 5-(3-Iodopropoxy)-2-nitrosobenzaldehyde. The reaction proceeds via a well-established mechanism for o-nitrobenzyl derivatives.[1][2][3]

Q2: What is the general mechanism for the photocleavage of 2-nitrobenzyl compounds?

The photocleavage of 2-nitrobenzyl compounds is a Norrish Type II reaction. Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and cleaves to release the protected molecule and form a 2-nitrosobenzaldehyde derivative.[2]

Q3: Are there any known common side products from the cleavage of o-nitrobenzyl ethers?

While the photocleavage of o-nitrobenzyl ethers is generally a clean reaction, some side products have been reported in the literature. The primary byproduct, the o-nitrosobenzaldehyde derivative, can sometimes undergo secondary reactions. One common secondary reaction is the dimerization of the nitroso compound to form an azobenzene derivative, which may be observed as a colored impurity. In some cases, especially when irradiating at wavelengths above 300 nm, imine formation has been noted as a potential side reaction of the photoproducts.[2]

Q4: What is the potential impact of the 3-iodopropoxy group on the cleavage reaction?

The 3-iodopropoxy group introduces a potential site for side reactions, although specific studies on this compound are limited. Alkyl iodides are known to be sensitive to UV light and can potentially undergo homolytic cleavage of the carbon-iodine bond to form radical species. This could lead to a variety of undesired side products and potentially lower the yield of the desired cleaved product. It is also possible that the presence of iodine could influence the photophysical properties of the molecule, potentially affecting the efficiency of the primary photocleavage reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cleavage Insufficient irradiation time or intensity.Increase the irradiation time or use a higher intensity light source. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[1][4]
Incorrect wavelength of UV light.Ensure the wavelength of the UV source matches the absorption maximum of the 2-nitrobenzyl chromophore (typically around 300-365 nm).[5][6]
Low concentration of the substrate.At very low concentrations, only a fraction of the UV light may be absorbed, leading to inefficient cleavage.[1] Consider increasing the concentration if feasible.
Presence of UV-absorbing impurities.Purify the starting material to remove any impurities that may compete for light absorption.
Formation of Colored Byproducts Dimerization of the nitrosobenzaldehyde byproduct to form colored azobenzene compounds.This is a known potential side reaction. Purification of the desired product by chromatography (e.g., HPLC, column chromatography) is recommended.
Unidentified Side Products Potential cleavage of the C-I bond in the iodopropoxy group due to UV irradiation.- Use the longest possible wavelength that still allows for efficient cleavage of the nitrobenzyl group to minimize energy delivered to the C-I bond.- Degas the solvent before irradiation to remove oxygen, which can participate in radical side reactions.- Add a radical scavenger (e.g., a small amount of a hindered phenol like BHT), but be aware that this may also interfere with the desired reaction. Test on a small scale first.
The solvent is not inert.Ensure the solvent used is photochemically inert under the reaction conditions. Protic solvents are generally well-tolerated, but solvents that can act as hydrogen donors may interfere.
Low Recovery of Cleaved Product Adsorption of the product to the reaction vessel.Silanize the glassware before use, especially when working with small quantities of precious material.
The cleaved product is unstable under the reaction conditions.Once the cleavage is complete, protect the product from further exposure to UV light and work it up promptly.

Experimental Protocols

General Protocol for Photocleavage in Solution:

  • Preparation: Dissolve the 5-(3-Iodopropoxy)-2-nitrobenzyl protected compound in a suitable solvent (e.g., a mixture of acetonitrile/water, or a buffered aqueous solution) in a quartz reaction vessel. The concentration will depend on the specific compound and the scale of the reaction, but concentrations in the micromolar to low millimolar range are common.[1]

  • Degassing (Optional but Recommended): To minimize potential side reactions involving the iodo-group, it is advisable to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.

  • Irradiation: Irradiate the solution with a UV lamp, typically emitting at or near 365 nm.[5] The reaction time can vary from minutes to hours depending on the concentration, the quantum yield of the specific compound, and the intensity of the light source.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC. This will help to determine the optimal irradiation time and to observe the formation of any major byproducts.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the desired cleaved product from the nitrosobenzaldehyde byproduct and any other impurities using an appropriate chromatographic method (e.g., flash column chromatography, preparative HPLC).

Visualizations

G General Photocleavage Pathway of this compound A This compound (Protected Substrate) B Excited State A->B UV Light (hν) G Other Side Products (e.g., from C-I cleavage) A->G UV Light (hν) (Potential Side Reaction) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Alcohol (Desired Product) C->D Cleavage E 5-(3-Iodopropoxy)-2-nitrosobenzaldehyde (Primary Byproduct) C->E Cleavage F Azobenzene Dimer (Potential Side Product) E->F Dimerization

Caption: Photocleavage mechanism and potential side products.

G Experimental Workflow for Photocleavage A Dissolve Substrate in a Suitable Solvent B Degas Solution with Inert Gas (Optional) A->B C Irradiate with UV Light (e.g., 365 nm) B->C D Monitor Reaction Progress (HPLC/TLC) C->D D->C Reaction Incomplete E Solvent Evaporation D->E Reaction Complete H Incomplete Reaction D->H I Side Product Formation D->I F Purification (Chromatography) E->F G Isolate Pure Cleaved Product F->G

Caption: A typical experimental workflow for photocleavage.

References

Technical Support Center: Troubleshooting Incomplete Cleavage of Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete cleavage of nitrobenzyl photolabile linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of o-nitrobenzyl linker photocleavage?

A1: The photocleavage of o-nitrobenzyl (ONB) linkers is initiated by UV light absorption, typically around 340-365 nm. This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. The resulting aci-nitro intermediate then rearranges and fragments to release the caged molecule and form a 2-nitrosobenzaldehyde or related byproduct.[1][2]

Q2: My nitrobenzyl linker is not cleaving completely. What are the most common causes?

A2: Incomplete cleavage can stem from several factors:

  • Inadequate Light Exposure: The total dose of photons delivered to the sample may be insufficient. This could be due to low light intensity, short exposure time, or absorption of light by the solvent or other components in the mixture ("inner filter effect").[3][4]

  • Incorrect Wavelength: While the typical cleavage wavelength is 340-365 nm, the optimal wavelength can vary depending on the specific structure of the nitrobenzyl linker.[5][6]

  • Suboptimal Linker Chemistry: The inherent quantum yield of cleavage is highly dependent on the linker's chemical structure. Unsubstituted o-nitrobenzyl linkers can have modest cleavage rates.[7]

  • Solvent Effects: The polarity and hydrogen-bonding properties of the solvent can influence the stability of excited states and intermediates, thereby affecting cleavage efficiency.[6][7]

  • pH of the Medium: The pH of the solution can impact the rate of cleavage for certain types of linkages and substrates.[8]

  • Presence of Quenchers: Other molecules in the solution could be quenching the excited state of the nitrobenzyl chromophore, preventing the cleavage reaction.

Q3: How can I improve the cleavage efficiency of my nitrobenzyl linker?

A3: To enhance cleavage efficiency, consider the following strategies:

  • Optimize Irradiation Conditions: Increase the light intensity or the exposure time. Ensure the light source is emitting at the optimal wavelength for your specific linker.

  • Modify the Linker Structure: Incorporating electron-donating groups, such as two alkoxy groups (to form a veratryl-based linker), can dramatically increase the cleavage rate. Adding a methyl group to the benzylic carbon can also increase the cleavage rate by up to five-fold.[7]

  • Choose the Right Linkage: The type of chemical bond being cleaved (e.g., ester, carbamate, ether) influences the cleavage kinetics. For instance, in some systems, amide linkers cleave faster than the corresponding ester linkages.[7] In hydrogel microenvironments, NB-carbamate linkers have shown superior light responsiveness compared to NB-ester, NB-carbonate, or NB-amide linkers.[9][10]

  • Select an Appropriate Solvent: Test different solvents to find one that promotes efficient cleavage. Methanol, p-dioxane, and aqueous buffers are commonly used.[7]

Q4: What are the expected byproducts of o-nitrobenzyl linker cleavage, and can they interfere with my experiment?

A4: The primary byproduct is typically a 2-nitrosobenzaldehyde derivative.[3] These byproducts can be reactive and potentially cytotoxic in biological systems.[11] Furthermore, these byproducts can absorb light at the irradiation wavelength, leading to an "inner filter effect" that reduces cleavage efficiency at higher concentrations.[3][4]

Q5: How can I verify that the linker has been cleaved and quantify the extent of cleavage?

A5: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method to separate the starting material from the cleaved products and quantify the percentage of cleavage by comparing peak areas.[5][7]

  • Mass Spectrometry (e.g., MALDI-TOF MS): Mass spectrometry can be used to identify the masses of the expected cleavage products, confirming that the desired reaction has occurred.[5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of proton signals from the intact linker and the appearance of new signals from the cleavage products over time.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cleavage Insufficient light dose (intensity x time).Increase irradiation time or use a higher intensity lamp. Ensure the lamp is properly warmed up and emitting at the correct power.
Incorrect wavelength.Check the absorbance spectrum of your nitrobenzyl-linked compound and use a light source with a wavelength that matches the absorbance maximum (typically 340-365 nm).[5][6]
Inner filter effect.Reduce the concentration of the sample or the path length of the light. The photochemical byproducts should ideally be transparent at the irradiation wavelength.[3]
Poor quantum yield of the linker.If possible, synthesize a linker with activating groups (e.g., dimethoxy substituents) or a methyl group on the benzylic carbon.[7]
Cleavage is slow Suboptimal solvent.Test the cleavage in different solvents of varying polarity (e.g., methanol, dioxane, aqueous buffers).[6][7]
Linker chemistry is not optimized.Consider using a linker with a different cleavable bond (e.g., carbamate instead of ester) that may have faster kinetics in your system.[9]
Inconsistent results Fluctuation in lamp output.Use a power meter to ensure consistent light intensity between experiments.
Degradation of the sample (non-photolytic).Run a dark control (sample protected from light) to check for hydrolytic or other degradation pathways. Some linkers, like NB-esters, can exhibit significant hydrolysis.[9][10]
Temperature variations.Maintain a constant temperature during irradiation, as reaction kinetics can be temperature-dependent.
Unexpected products observed Side reactions.The nitroso byproduct can sometimes react further. The presence of radical scavengers like dithiothreitol (DTT) may be necessary in some protocols to prevent side reactions.[7]
Photodegradation of the released molecule.Reduce the irradiation time or light intensity. Verify the photostability of your released molecule under the cleavage conditions.

Data Summary: Substituent Effects on Cleavage Rates

The following table summarizes the relative impact of different chemical modifications on the cleavage rate of o-nitrobenzyl linkers, as reported in the literature.

Linker Modification Effect on Cleavage Rate Reference
Addition of two alkoxy groups (veratryl)Dramatic increase[7]
Addition of a benzylic methyl group~5-fold increase[7]
Amide vs. Ester LinkageAmide cleaves 3 to 7 times faster[7]
Carbamate vs. Ester/Amide/Carbonate (in hydrogels)Carbamate shows the fastest photodegradation[9]

Experimental Protocols

Protocol 1: Monitoring Cleavage by HPLC
  • Sample Preparation: Prepare a solution of the nitrobenzyl-linked compound at a known concentration (e.g., 100 µM) in the desired solvent.

  • Initial Analysis (t=0): Inject an aliquot of the solution onto an appropriate HPLC column (e.g., C18) and run a gradient (e.g., water/acetonitrile with 0.1% TFA). Record the chromatogram, identifying the peak corresponding to the starting material.

  • Photolysis: Irradiate the solution using a UV lamp with a specific wavelength (e.g., 365 nm) and intensity. It is recommended to use a collimated beam and a controlled temperature setup.

  • Time-Course Analysis: At various time points (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the irradiated solution and inject it into the HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the cleaved product(s). Calculate the percentage of cleavage at each time point by the formula: % Cleavage = [Area(products) / (Area(starting material) + Area(products))] * 100.

Protocol 2: Product Verification by Mass Spectrometry
  • Sample Preparation: Prepare a solution of the nitrobenzyl-linked compound and irradiate it for a sufficient time to achieve significant cleavage, as determined by a preliminary HPLC experiment.

  • Sample Desalting (if necessary): If the sample is in a buffer containing non-volatile salts, use a desalting column (e.g., a C18 ZipTip) to prepare it for mass spectrometry.

  • Mass Spectrometry Analysis: Analyze the irradiated sample using MALDI-TOF MS or LC-ESI-MS.

  • Data Analysis: Compare the observed molecular weights with the calculated theoretical masses of the expected starting material and cleaved products to confirm their identities.[5]

Visualizations

Cleavage_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intramolecular H-Abstraction cluster_2 Step 3: Rearrangement & Cleavage ONB_Ground o-Nitrobenzyl Linker (Ground State) ONB_Excited Excited State ONB_Ground->ONB_Excited hν (365 nm) Aci_Nitro Aci-nitro Intermediate ONB_Excited->Aci_Nitro H-Abstraction Rearrangement Cyclic Intermediate Aci_Nitro->Rearrangement Rearrangement Products Cleaved Molecule + 2-Nitroso Byproduct Rearrangement->Products Fragmentation

Caption: Mechanism of o-nitrobenzyl photocleavage.

Troubleshooting_Workflow Start Incomplete Cleavage Observed Check_Irradiation Verify Irradiation Conditions (Wavelength, Intensity, Time) Start->Check_Irradiation Check_Concentration Assess Sample Concentration (Inner Filter Effect?) Check_Irradiation->Check_Concentration Correct Optimize_Conditions Optimize Light Dose (Increase Time/Intensity) Check_Irradiation->Optimize_Conditions Incorrect/Insufficient Check_Controls Run Controls (Dark Reaction, Positive Control) Check_Concentration->Check_Controls Optimal Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Too High Analyze_Controls Analyze Control Results Check_Controls->Analyze_Controls Re_evaluate Re-evaluate Cleavage Optimize_Conditions->Re_evaluate Dilute_Sample->Re_evaluate Analyze_Controls->Re_evaluate Consider_Linker Problem Persists: Consider Linker Chemistry (Quantum Yield, Linkage Type) Re_evaluate->Consider_Linker Still Incomplete

Caption: Troubleshooting workflow for incomplete cleavage.

References

Technical Support Center: Preventing Photodamage During Photocleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize substrate photodamage and optimize your photocleavage experiments.

Troubleshooting Guides

Issue 1: Low or No Photocleavage Yield

You observe minimal to no release of your substrate after irradiation.

Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the irradiation wavelength matches the maximum absorption wavelength (λmax) of your photolabile protecting group (PPG). A mismatch can lead to inefficient light absorption.
Insufficient Light Intensity or Duration Increase the irradiation time or the intensity of the light source. Monitor the reaction progress at different time points to determine the optimal exposure. Be cautious, as excessive exposure can lead to photodamage.
Degraded Reagents Ensure the freshness of your reagents, especially the photolabile compound. Improper storage can lead to degradation.
Quenching of Excited State Components in your reaction mixture (e.g., solvents, scavengers) might be quenching the excited state of the PPG, preventing cleavage. Analyze the composition of your reaction medium.
Incorrect Reaction Conditions pH and solvent polarity can significantly influence photocleavage efficiency. Some PPGs have specific pH requirements for optimal performance.[1][2]
Issue 2: Substrate Degradation or Undesired Side Products

Your target substrate is being damaged, or you observe unexpected peaks in your analysis (e.g., HPLC, MS).

Possible Cause Troubleshooting Step
Photodamage from High-Energy Light Use a longer wavelength of light for irradiation if possible. Wavelengths above 350 nm are generally less damaging to biological molecules.[3] Consider two-photon excitation for highly sensitive substrates.
Formation of Reactive Oxygen Species (ROS) The interaction of the excited PPG with molecular oxygen can generate ROS (e.g., singlet oxygen, superoxide), which can then degrade your substrate. Deoxygenate your solution by bubbling with an inert gas (e.g., argon, nitrogen) before and during irradiation.
Use of ROS Scavengers Add specific ROS scavengers to your reaction mixture to neutralize harmful species. Refer to the table of common ROS scavengers below.
Side Reactions of the PPG The photolysis of some PPGs can generate reactive byproducts that may react with your substrate.[1][2] Characterize these byproducts using techniques like LC-MS/MS to understand the degradation pathway.[4][5][6]
Substrate Instability Your substrate itself may be inherently photolabile at the irradiation wavelength. Assess the photostability of your substrate in the absence of the PPG.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to minimize photodamage?

A1: The most critical first step is to select an appropriate irradiation wavelength. Ideally, use the longest possible wavelength that still efficiently cleaves your photolabile protecting group. Using wavelengths above 350 nm can significantly reduce photodamage to sensitive substrates.[3]

Q2: How can I determine if my substrate is being damaged by the light or by reactive byproducts?

A2: To distinguish between direct photodamage and damage from byproducts, run a control experiment where you irradiate your substrate under the same conditions but without the photolabile protecting group. If you still observe degradation, the substrate is sensitive to the light itself. If degradation only occurs in the presence of the PPG, it is likely due to reactive byproducts or ROS generation.

Q3: What are Reactive Oxygen Species (ROS) and how do I get rid of them?

A3: ROS are highly reactive molecules containing oxygen, such as singlet oxygen (¹O₂) and superoxide anion (•O₂⁻), that can be generated during photochemical reactions. They can cause significant damage to organic molecules. To mitigate their effects, you can deoxygenate your reaction mixture and/or add chemical scavengers that selectively neutralize specific ROS.

Q4: Can the solvent I use affect photodamage?

A4: Yes, the solvent can play a significant role. Some solvents can participate in side reactions or influence the generation of ROS. Additionally, solvent polarity can affect the efficiency of the photocleavage reaction itself. It is advisable to use high-purity, degassed solvents.

Q5: How do I choose the right ROS scavenger?

A5: The choice of scavenger depends on the suspected ROS. The table below provides a list of common scavengers and their target species. It is important to note that some scavengers may also interfere with your photocleavage reaction, so it is crucial to run appropriate controls.

Quantitative Data Summary

Table 1: Common Reactive Oxygen Species (ROS) Scavengers
Reactive Oxygen Species (ROS)ScavengerWorking Concentration
Singlet oxygen (¹O₂)Sodium Azide1–10 mM
Superoxide anion (•O₂⁻)Tiron10 mM
Superoxide anion (•O₂⁻)Superoxide Dismutase (SOD)
Hydroxyl radical (HO•)Mannitol20–100 mM
Hydroxyl radical (HO•)Dimethyl sulfoxide (DMSO)0.28 M
Hydrogen peroxide (H₂O₂)Sodium Pyruvate10 mM
Hydrogen peroxide (H₂O₂)Catalase

This table is adapted from publicly available data.[7] Concentrations may need to be optimized for your specific system.

Experimental Protocols & Methodologies

Protocol 1: Assessing Substrate Photostability

Objective: To determine if the substrate is sensitive to the irradiation conditions.

Methodology:

  • Prepare a solution of your substrate at the same concentration and in the same buffer/solvent as your planned photocleavage experiment.

  • Transfer the solution to a transparent reaction vessel (e.g., quartz cuvette).

  • Irradiate the sample using the same light source, wavelength, and intensity as the intended photocleavage experiment.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analyze the aliquots by HPLC or LC-MS to quantify the remaining substrate and identify any degradation products.

  • A significant decrease in the substrate concentration indicates photolability.

Protocol 2: Monitoring Photocleavage and Detecting Photodamage by HPLC

Objective: To quantify the efficiency of photocleavage and detect the formation of degradation products.

Methodology:

  • Set up the photocleavage reaction with your photolabile-protected substrate.

  • Before irradiation (t=0), take an initial sample and inject it into an HPLC system to obtain a baseline chromatogram.

  • Begin irradiation of the reaction mixture.

  • At regular intervals, withdraw small aliquots of the reaction mixture.

  • Immediately inject the aliquots into the HPLC system.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the cleaved substrate.[8]

  • Simultaneously, look for the appearance of new peaks, which may correspond to photodegradation products or reaction byproducts.[8]

  • The percentage of cleavage can be calculated from the relative peak areas.

Protocol 3: Identifying Photodegradation Products by LC-MS/MS

Objective: To identify the chemical structures of unknown degradation products.

Methodology:

  • Perform a photocleavage reaction and collect fractions corresponding to unknown peaks from the HPLC analysis.

  • Alternatively, directly infuse the irradiated reaction mixture into a mass spectrometer.

  • Acquire the mass spectra of the unknown products.

  • Use high-resolution mass spectrometry to determine the exact mass and predict the elemental composition.[4][5]

  • Perform tandem mass spectrometry (MS/MS) to fragment the ions of the degradation products.

  • Analyze the fragmentation patterns to elucidate the chemical structures of the byproducts.[4][6]

Visualizations

TroubleshootingWorkflow start Low Photocleavage Yield check_wavelength Is Wavelength Correct? start->check_wavelength check_intensity Sufficient Light Intensity/Duration? check_wavelength->check_intensity Yes adjust_wavelength Adjust to PPG λmax check_wavelength->adjust_wavelength No check_reagents Are Reagents Fresh? check_intensity->check_reagents Yes increase_exposure Increase Time/Intensity check_intensity->increase_exposure No check_conditions Optimal Reaction Conditions (pH, Solvent)? check_reagents->check_conditions Yes replace_reagents Use Fresh Reagents check_reagents->replace_reagents No optimize_conditions Optimize pH and Solvent check_conditions->optimize_conditions No solution Yield Improved check_conditions->solution Yes adjust_wavelength->check_intensity increase_exposure->check_reagents replace_reagents->check_conditions optimize_conditions->solution PhotodamageMitigation start Substrate Degradation Observed direct_photodamage Direct Photodamage? start->direct_photodamage ros_involvement ROS Involvement? direct_photodamage->ros_involvement No use_longer_wavelength Use Longer Wavelength (>350nm) or 2-Photon Excitation direct_photodamage->use_longer_wavelength Yes byproduct_reaction Side Reactions of PPG? ros_involvement->byproduct_reaction No deoxygenate Deoxygenate Solution (e.g., Ar/N2 sparging) ros_involvement->deoxygenate Yes characterize_byproducts Characterize Byproducts (LC-MS/MS) byproduct_reaction->characterize_byproducts Yes solution Degradation Minimized byproduct_reaction->solution No use_longer_wavelength->ros_involvement add_scavengers Add ROS Scavengers deoxygenate->add_scavengers add_scavengers->byproduct_reaction characterize_byproducts->solution ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_evaluation Evaluation prep_solution Prepare Reaction Mixture set_parameters Set Irradiation Parameters (Wavelength, Intensity) prep_solution->set_parameters irradiate Irradiate Sample set_parameters->irradiate sample Take Aliquots at Time Points irradiate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify_cleavage Quantify Cleavage & Degradation analyze->quantify_cleavage optimize Optimize Conditions? quantify_cleavage->optimize optimize->set_parameters Yes complete Experiment Complete optimize->complete No

References

Technical Support Center: Purification of Molecules Released from Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of molecules released from nitrobenzyl photolabile linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photocleavage for a nitrobenzyl linker?

A1: The photocleavage of an ortho-nitrobenzyl (o-NB) linker is initiated by UV irradiation, typically around 340-365 nm.[1][2][3] Upon absorbing a photon, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes intramolecular cyclization and rearrangement to release the caged molecule and a nitrosobenzaldehyde byproduct.[4]

Q2: What are the common byproducts of nitrobenzyl linker cleavage and are they problematic?

A2: The primary byproduct of o-nitrobenzyl linker cleavage is an o-nitrosobenzaldehyde derivative.[4] These byproducts can be reactive and potentially cytotoxic, which may necessitate their removal from the final product, especially for biological applications.[3] Modifications to the linker, such as adding a methyl group to the benzylic position, can lead to the formation of less reactive ketone byproducts.[5]

Q3: What factors influence the efficiency of photocleavage?

A3: Several factors can affect the photocleavage efficiency:

  • Wavelength and Intensity of Light: Optimal cleavage is typically achieved with near-UV light (340-365 nm).[1][2][3] Higher light intensity can lead to faster cleavage.[2]

  • Linker Chemistry: The type of cleavable bond (e.g., ester, carbamate, amide) influences the rate of both photolysis and potential hydrolysis.[5][6] For instance, NB-carbamate bonds have shown good light responsiveness and resistance to hydrolysis.[5][6]

  • Substituents on the Nitrobenzyl Ring: Electron-donating groups, such as methoxy groups, can increase the rate of cleavage.[7] A methyl group at the benzylic position has also been shown to enhance cleavage kinetics.[1][7]

  • Solvent and Microenvironment: The cleavage rate can vary depending on the solvent and the local environment (e.g., in solution, on a solid support, or within a hydrogel).[5][7]

Q4: How can I monitor the progress of the photocleavage reaction?

A4: The progress of the cleavage reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF MS).[2] HPLC can be used to separate and quantify the starting material, the released molecule, and the byproducts. Mass spectrometry can confirm the identity of the cleaved products.[2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Cleavage of the Nitrobenzyl Linker
Possible Cause Suggested Solution
Inadequate Light Exposure Increase the irradiation time or the intensity of the UV lamp. Ensure the light source is emitting at the optimal wavelength for your specific nitrobenzyl linker (typically 340-365 nm).[1][2]
Suboptimal Wavelength Verify the absorbance spectrum of your nitrobenzyl linker and use a light source with a corresponding emission wavelength. Some derivatives may have shifted absorbance maxima.[4]
"Internal Filtering" Effect The nitrosoaldehyde byproduct can absorb light at the same wavelength used for cleavage, reducing the efficiency of the reaction.[8] If possible, perform the reaction in a flow system or under conditions that remove the byproduct as it is formed. Consider using a linker that produces a byproduct with a different absorbance spectrum.
Microenvironment Effects Cleavage rates can be slower on solid supports or within hydrogels compared to in solution.[5] You may need to increase the irradiation time or light intensity for these systems.
Oxygen Quenching The excited state of the nitrobenzyl group can be quenched by molecular oxygen. For sensitive applications, degassing the solution or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve cleavage efficiency.
Issue 2: Presence of Unwanted Side Products After Cleavage
Possible Cause Suggested Solution
Hydrolysis of the Linker This is particularly common for ester-based nitrobenzyl linkers.[5][6] Consider using a more stable linker chemistry, such as a carbamate.[5][6] Perform the cleavage at a neutral pH if possible and at a lower temperature to minimize hydrolysis.[8]
Reaction with Byproducts The released molecule may react with the nitrosobenzaldehyde byproduct. Purify the desired molecule immediately after cleavage. Using a linker with a benzylic methyl group can generate a less reactive ketone byproduct.[5]
Photodegradation of the Released Molecule If your target molecule is sensitive to UV light, minimize the irradiation time and use the longest possible wavelength that still allows for efficient cleavage. The use of filters to cut off shorter, more damaging wavelengths can be beneficial.
Issue 3: Difficulty in Purifying the Released Molecule
Possible Cause Suggested Solution
Co-elution with Byproducts in Chromatography Optimize the HPLC purification method. This may involve changing the solvent system, gradient, or type of column.
Similar Solubility of Product and Byproducts Employ alternative purification techniques such as solid-phase extraction (SPE) or crystallization. If the released molecule and byproduct have different reactive functional groups, a scavenger resin could be used to remove the byproduct.
Adhesion to Solid Support If the cleavage is performed on a solid support, ensure that the cleavage is complete and that the released molecule is not non-specifically interacting with the support material. Adjusting the pH or ionic strength of the collection buffer may help.

Data Presentation

Table 1: Comparison of Photocleavage Rates for Different Nitrobenzyl Derivatives

Linker DerivativeRelative Cleavage Rate EnhancementReference
o-Nitrobenzyl (unsubstituted)Baseline[7]
1-(2-Nitrophenyl)ethyl~20-fold faster than o-nitrobenzyl[1]
Veratryl-based (two alkoxy groups)"Dramatically increased"[7]
Veratryl-based with benzylic methyl group~5-fold faster than veratryl-based[7]

Table 2: Influence of Labile Bond Chemistry on Nitrobenzyl Linker Degradation

Labile BondPhotolysis RateHydrolysis RateKey CharacteristicsReference
EsterSignificantSignificantProne to hydrolysis, which can be a competing degradation pathway.[5][6]
AmideSlower in hydrogels than in solutionLowMore resistant to hydrolysis than esters.[5]
CarbonateModerateLowIncreased stability in water compared to esters.[5]
CarbamateHighLowSuperior light responsiveness and resistance to hydrolysis.[5][6]

Experimental Protocols

General Protocol for Photocleavage of a Molecule from a Nitrobenzyl Linker in Solution

  • Sample Preparation: Dissolve the nitrobenzyl-linked molecule in a suitable solvent (e.g., methanol, dioxane, aqueous buffer) to a desired concentration (e.g., 2 µM).[7][9] The solvent should be transparent at the irradiation wavelength.

  • Irradiation: Place the solution in a quartz cuvette or other UV-transparent vessel. Irradiate the sample with a UV lamp at the appropriate wavelength (typically 340-365 nm) and intensity (e.g., 1.6-3.5 mW/cm²).[1] The irradiation time will depend on the specific linker and desired extent of cleavage (e.g., 10-60 minutes).[1][2] The reaction can be monitored over time by taking aliquots for analysis.

  • Analysis: Analyze the reaction mixture using HPLC to separate the starting material, released product, and byproducts.[2][7] Collect the fractions corresponding to each peak.

  • Characterization: Confirm the identity of the collected fractions using mass spectrometry (e.g., MALDI-TOF MS).[2]

  • Purification: Scale up the reaction and purify the released molecule using preparative HPLC or another suitable chromatographic technique.

Visualizations

G cluster_workflow Experimental Workflow for Photocleavage and Purification prep Sample Preparation (Dissolve NB-linked molecule) irrad UV Irradiation (340-365 nm) prep->irrad analysis Reaction Monitoring (HPLC, MS) irrad->analysis purify Purification (Preparative HPLC) analysis->purify If cleavage is complete charac Characterization (MS, NMR) purify->charac product Purified Molecule charac->product

Caption: Experimental workflow for the photocleavage of a nitrobenzyl linker and subsequent purification of the released molecule.

G cluster_pathway Photocleavage Mechanism of o-Nitrobenzyl Linker start o-Nitrobenzyl-Linked Molecule excited Excited State start->excited UV Light (hν) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction cyclic Cyclic Intermediate aci_nitro->cyclic Cyclization released Released Molecule cyclic->released Rearrangement & Fragmentation byproduct o-Nitrosobenzaldehyde Byproduct cyclic->byproduct Rearrangement & Fragmentation

Caption: Simplified signaling pathway of the photocleavage mechanism for an ortho-nitrobenzyl linker.

References

stability of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol. This information is intended for researchers, scientists, and professionals in drug development who may be utilizing this photolabile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory storage conditions?

A1: When stored in a cool, dark, and dry place, this compound is expected to be stable. Exposure to light, high temperatures, and high humidity should be avoided to prevent degradation. For long-term storage, refrigeration in an amber vial with an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: How does pH affect the stability of the molecule?

Q3: Is this compound sensitive to light?

A3: Yes, the 2-nitrobenzyl group is a well-known photolabile protecting group.[1][2] Exposure to ultraviolet (UV) light, typically around 365 nm, will induce cleavage of the benzylic ether bond, releasing the protected alcohol and forming a 2-nitrosobenzaldehyde derivative.[3][4] Therefore, all manipulations involving this compound should be performed under subdued light or with amber-colored labware to prevent premature cleavage.

Q4: What is the thermal stability of this compound?

A4: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[5][6] While specific differential scanning calorimetry (DSC) data for this compound is not available, it is recommended to avoid high temperatures during synthesis, purification, and storage. Most nitroaromatic compounds show exothermic decomposition at temperatures above 300 °C.[7]

Q5: Are there any common reagents that are incompatible with this molecule?

A5: The iodopropoxy group can be susceptible to nucleophilic substitution, especially by strong nucleophiles. Reagents like thiols, amines, and strong bases could potentially displace the iodide. Additionally, reducing agents can reduce the nitro group, which would deactivate its photolabile nature. Strong oxidizing agents should also be avoided as they can react with the alcohol and other functional groups.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Linker
Symptom Possible Cause Suggested Solution
Loss of product yield; appearance of byproducts corresponding to the cleaved linker.Accidental exposure to UV or short-wavelength visible light.Work in a dark room or use red light. Use amber vials or wrap glassware in aluminum foil.
Contamination with a catalyst that promotes cleavage.Ensure all glassware and reagents are clean and free from contaminants.
Issue 2: Incomplete Photochemical Cleavage
Symptom Possible Cause Suggested Solution
Low yield of the deprotected product after irradiation.Insufficient light exposure (time or intensity).Increase the irradiation time or use a more powerful lamp. Ensure the light source has the appropriate wavelength (typically ~365 nm).
The concentration of the compound is too high, leading to inner filter effects.Dilute the reaction mixture to ensure uniform light penetration.
The solvent is absorbing a significant portion of the light.Choose a solvent that is transparent at the irradiation wavelength.
Issue 3: Degradation During Storage or Reaction
Symptom Possible Cause Suggested Solution
Appearance of unknown impurities in NMR or LC-MS after storage.Exposure to light, heat, or moisture.Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Incompatibility with reaction conditions (e.g., strong nucleophiles, reducing agents).Review the chemical compatibility of all reagents. If a nucleophilic or reducing step is necessary, consider if the linker needs to be introduced at a later stage in the synthesis.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on the general behavior of o-nitrobenzyl derivatives and iodinated aliphatic chains. Note: This is a qualitative summary, and specific quantitative data is not currently available.

Condition Parameter Expected Stability Recommendation
Light UV (e.g., 365 nm)Low Avoid exposure to prevent cleavage.
Ambient LightModerate Minimize exposure; use amber glassware.
Temperature -20°C to 4°CHigh Recommended for long-term storage.
Ambient (20-25°C)Moderate Suitable for short-term storage if protected from light.
> 40°CLow Avoid elevated temperatures to prevent thermal decomposition.
pH 4 - 8High Generally stable in this range in the absence of light.
< 4 or > 8Moderate to Low Potential for acid or base-catalyzed hydrolysis, especially at elevated temperatures.
Chemical Strong NucleophilesLow Risk of iodide displacement.
Reducing AgentsLow The nitro group can be reduced.
Oxidizing AgentsLow The alcohol and other functional groups can be oxidized.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental setup and available analytical equipment.

Protocol 1: Photostability Assessment
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Light Exposure: Transfer aliquots of the stock solution into quartz or UV-transparent vials. Expose the samples to a controlled UV light source (e.g., 365 nm) for varying durations (e.g., 0, 5, 15, 30, 60 minutes). A control sample should be kept in the dark.

  • Analysis: Analyze the samples at each time point using HPLC with a UV detector or LC-MS.

  • Data Interpretation: Quantify the decrease in the peak area of the parent compound and the increase in the peak area(s) of the degradation product(s) over time to determine the rate of photocleavage.

Protocol 2: pH Stability (Hydrolysis) Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Incubation: Add a known amount of the compound to each buffer to create solutions of a specific concentration. Incubate these solutions at a constant temperature (e.g., 25°C or an elevated temperature like 50°C for accelerated studies).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the concentration of the remaining parent compound.

  • Data Interpretation: Plot the concentration of the compound as a function of time for each pH to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Exposure to Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solution light Photostability (UV Light Exposure) start->light ph pH Stability (Incubation in Buffers) start->ph temp Thermal Stability (Incubation at Temp) start->temp sampling Sample at Time Points light->sampling ph->sampling temp->sampling hplc HPLC / LC-MS Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics end Stability Profile kinetics->end

Caption: Workflow for assessing the stability of this compound.

Photocleavage_Mechanism reactant This compound intermediate aci-nitro intermediate reactant->intermediate hv (365 nm) product1 Released Alcohol intermediate->product1 product2 5-(3-Iodopropoxy)-2-nitrosobenzaldehyde intermediate->product2

Caption: Simplified photocleavage mechanism of a 2-nitrobenzyl ether.

References

Technical Support Center: Photoreactions Involving Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photoreactions involving o-nitrobenzyl (ONB) photolabile protecting groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photocleavage for o-nitrobenzyl protecting groups?

A1: The photocleavage of o-nitrobenzyl (ONB) compounds is initiated by UV light irradiation (typically ~340-365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate. This intermediate then undergoes an irreversible rearrangement to release the protected functional group (the "caged" molecule) and forms an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[1][2][3]

Q2: What are the common byproducts of o-nitrobenzyl photolysis, and are they problematic?

A2: The primary byproduct is typically an o-nitrosobenzaldehyde or a related derivative.[4] These byproducts can be problematic for several reasons:

  • Toxicity: They can be potentially toxic to biological systems, which is a critical consideration for in vivo applications.[4]

  • Reactivity: The nitroso group can sometimes react with the newly released molecule, particularly if it's a primary amine, forming an imine and reducing the final yield of the desired product.[5]

  • Competitive Absorption: The byproduct may absorb light at the same wavelength used for photolysis, acting as an inner filter that reduces the efficiency of the reaction as it proceeds.[4]

Q3: Why would I need to quench a photoreaction involving a nitrobenzyl group?

A3: Quenching is a strategy used to control the photoreaction by deactivating the excited state of the nitrobenzyl compound. This can be necessary to:

  • Improve Selectivity: If the excited state can lead to multiple reaction pathways, a quencher can be used to selectively suppress unwanted side reactions.

  • Determine Reaction Mechanism: Quenching studies, particularly using known triplet state quenchers, can help determine whether the reaction proceeds through a triplet or singlet excited state. For many nitrobenzyl compounds, a significant portion of the reaction proceeds from the triplet state.[6]

  • Stop the Reaction: In some applications, simply turning off the light source is the most effective way to stop the reaction.[7]

Q4: How do solvent and pH affect the photoreaction?

A4: Solvent and pH can have a profound impact on the reaction mechanism and efficiency. The presence of water is often essential for the intramolecular photoredox pathway of some nitrobenzyl alcohols.[6] The reaction pathway can also change depending on the medium; for instance, in aprotic solvents, the reaction may proceed via a hydrated nitroso intermediate, while in water at neutral pH, a cyclic benzisoxazolidine intermediate pathway can predominate.[2] Furthermore, the deprotonation of the aci-nitro intermediate, a key step, is favored under conditions where it is efficient.[8]

Q5: Is it possible to change the wavelength required for photocleavage?

A5: Yes, shifting the activation wavelength to a longer, less damaging range (red or near-IR) is a major area of research. Strategies to achieve this include:

  • Chemical Modification: Adding electron-donating substituents to the benzene ring can red-shift the absorption wavelength.[1][9]

  • Two-Photon Excitation (TPE): Using a focused laser to deliver two lower-energy photons simultaneously can initiate the reaction, allowing for greater tissue penetration in biological applications.[1]

  • Upconversion Nanoparticles (UCNPs): These nanoparticles can absorb two or more near-IR photons and emit a single UV photon, which then triggers the cleavage of a nearby ONB group.[1]

Troubleshooting Guide

Problem: Low or Incomplete Photocleavage Yield

Possible Cause Suggested Solution Citation
Inefficient Light Absorption Ensure the irradiation wavelength matches the maximum absorbance of your specific nitrobenzyl derivative. Standard ONB groups absorb around 340-365 nm. Modify the chromophore with substituents if a different wavelength is needed.[1][9]
Poor Leaving Group For caged alcohols or amines, direct cleavage can be inefficient. Consider using a carbonate or carbamate linker, which fragments more readily after the initial photolysis to release the target molecule and CO2.[4][8]
Unwanted Side Reactions If the reaction proceeds via a triplet state, unwanted side reactions may lower the yield. Introduce a triplet state quencher (e.g., 1,3-cyclohexadiene) to suppress these pathways.[6]
Byproduct Interference The o-nitroso byproduct can absorb the excitation light. Monitor the reaction by HPLC or spectroscopy to avoid over-irradiation once the reaction is complete. In flow chemistry, optimize the residence time.[4][7]
Reactive Byproduct The generated o-nitrosobenzaldehyde may react with the released substrate (e.g., an amine). Consider using an ONB derivative with a substituent at the benzylic position (e.g., α-methyl), which yields a less reactive o-nitrosoacetophenone.[5]

Problem: Poor Reproducibility

Possible Cause Suggested Solution Citation
Inconsistent Irradiation In batch reactions, ensure consistent positioning of the sample relative to the light source. For flow photoreactors, optimize the reactor geometry (e.g., tube diameter) and light source placement to ensure uniform photon flux throughout the sample.[7]
Oxygen Sensitivity Molecular oxygen can quench excited states. If you suspect this is an issue, de-gas your solvent by sparging with nitrogen or argon before and during the reaction.[10]
Solvent Impurities Impurities in the solvent can act as quenchers. Use high-purity or HPLC-grade solvents for consistent results.

Quantitative Data Summary

The efficiency of quenching and photocleavage can be quantified. Below are examples from the literature.

Table 1: Example of Triplet State Quenching

Nitrobenzyl CompoundQuencherQuencher Conc.Quenching Efficiency
m-nitrobenzyl alcohol1,3-Cyclohexadiene0.02 M~70%

Data sourced from a study on the photoredox chemistry of nitrobenzyl alcohols in aqueous solution, implying the major part of the reaction proceeds from the triplet state.[6]

Table 2: Representative Photocleavage Quantum Yields

Compound TypeQuantum Yield (Φ)
1-(2-nitrophenyl)ethyl phosphate esters0.49–0.63
General o-nitrobenzyl derivatives~0.1

The quantum yield is a measure of the efficiency of a photochemical process. Higher values indicate greater efficiency.[9][11]

Key Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

  • Preparation: Dissolve the nitrobenzyl-caged compound in a suitable high-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be low enough to ensure light penetration (e.g., 2-10 μM).[11]

  • De-gassing (Optional): If the reaction is sensitive to oxygen, sparge the solution with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the vessel in a photoreactor or position it at a fixed distance from a suitable UV lamp (e.g., a mercury lamp with filters for 365 nm). Use a cooling system to maintain a constant temperature if necessary.

  • Monitoring: At set time intervals, withdraw aliquots and analyze the progress of the reaction by a suitable method, such as HPLC (to quantify the disappearance of starting material and appearance of product) or UV-Vis spectroscopy.[3]

  • Work-up: Once the reaction is complete, the solvent can be removed in vacuo, and the product can be purified from the nitroso byproduct using standard chromatography techniques if required.

Protocol 2: Triplet State Quenching Analysis

  • Prepare Samples: Prepare at least two identical samples of your nitrobenzyl-caged compound as described in Protocol 1.

  • Add Quencher: To one sample (the "quenched sample"), add a known triplet state quencher (e.g., 1,3-cyclohexadiene) to a final concentration of approximately 0.02 M.[6] The second sample will serve as the control.

  • Irradiate and Monitor: Irradiate both samples under identical conditions. Monitor the rate of disappearance of the starting material in both the control and the quenched sample.

  • Analyze Results: Compare the reaction rates. A significant decrease in the reaction rate in the presence of the quencher indicates that the reaction proceeds, at least in part, through a triplet excited state. The percentage of quenching can be calculated by comparing the initial rates.

Visualized Workflows and Mechanisms

photoreaction_mechanism cluster_ground Ground State cluster_excited Excited State cluster_intermediate Intermediate cluster_products Products ONB o-Nitrobenzyl Caged Compound (R-X-ONB) ONB_star Excited State [R-X-ONB]* ONB->ONB_star hv (Light) AciNitro aci-Nitro Intermediate ONB_star->AciNitro Intramolecular H-abstraction Released Released Compound (R-X-H) AciNitro->Released Rearrangement Byproduct o-Nitroso Byproduct AciNitro->Byproduct

Caption: General mechanism for the photocleavage of o-nitrobenzyl (ONB) protecting groups.

troubleshooting_workflow Start Low Photocleavage Yield CheckWavelength Is λ_irr = λ_max? Start->CheckWavelength CheckLeavingGroup Is leaving group efficient? CheckWavelength->CheckLeavingGroup Yes AdjustWavelength Adjust irradiation λ or modify chromophore CheckWavelength->AdjustWavelength No CheckSideReactions Side products observed? CheckLeavingGroup->CheckSideReactions Yes UseLinker Incorporate a cleavable linker (e.g., carbonate) CheckLeavingGroup->UseLinker No CheckByproduct Byproduct interference? CheckSideReactions->CheckByproduct No UseQuencher Add triplet quencher or change solvent CheckSideReactions->UseQuencher Yes OptimizeTime Optimize irradiation time; avoid over-exposure CheckByproduct->OptimizeTime Yes Success Yield Improved CheckByproduct->Success No AdjustWavelength->Success UseLinker->Success UseQuencher->Success OptimizeTime->Success

Caption: Troubleshooting workflow for diagnosing and solving low photocleavage yields.

competing_pathways AciNitro aci-Nitro Intermediate Path1_Label Aprotic Solvent (or aq. acid/base) AciNitro->Path1_Label Path2_Label Water (pH 3-8) AciNitro->Path2_Label Solvent Reaction Medium Path1_Intermediate Hydrated Nitroso Intermediate Path1_Label->Path1_Intermediate Products Final Products (Released substrate + nitroso-ketone) Path1_Intermediate->Products Path2_Intermediate Cyclic Benzisoxazolidine Intermediate Path2_Label->Path2_Intermediate Path2_Intermediate->Products

Caption: Competing reaction pathways for the aci-nitro intermediate depending on the solvent.

References

Technical Support Center: Minimizing o-Nitrosobenzaldehyde Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the o-nitrosobenzaldehyde byproduct during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is o-nitrosobenzaldehyde and why is it a concern as a byproduct?

o-Nitrosobenzaldehyde is a potential byproduct in the synthesis of o-nitrobenzaldehyde, typically formed from the oxidation of o-nitrotoluene. Its presence is undesirable as it can complicate purification processes, reduce the yield of the desired product, and potentially introduce toxicological risks in downstream applications, such as active pharmaceutical ingredient (API) synthesis.

Q2: What are the likely causes of o-nitrosobenzaldehyde formation?

The formation of o-nitrosobenzaldehyde is often attributed to incomplete oxidation or a competing reduction pathway of the nitro group under certain reaction conditions. Key factors that may contribute to its formation include:

  • Reaction Temperature: Suboptimal temperatures can lead to side reactions.

  • Oxidant Concentration: An insufficient amount or localized depletion of the oxidizing agent may result in the partial reduction of the nitro group to a nitroso group.

  • Reaction Time: Inadequate reaction time might not allow for the complete oxidation of intermediates.

  • Presence of Reducing Agents: Contaminants or certain reaction conditions can create a reducing environment.

  • Photochemical Reactions: Exposure of the reaction mixture or the final product to light, particularly UV light, can induce the transformation of o-nitrobenzaldehyde to o-nitrosobenzoic acid, and potentially o-nitrosobenzaldehyde under certain conditions.[1]

Q3: How can I detect and quantify o-nitrosobenzaldehyde in my reaction mixture?

Several analytical techniques can be employed for the detection and quantification of o-nitrosobenzaldehyde:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique. A C18 column can be used with a mobile phase consisting of an acetonitrile/water gradient.[2][3] The distinct chromophores of o-nitrobenzaldehyde and o-nitrosobenzaldehyde should allow for their separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of this byproduct, provided it is thermally stable under the analysis conditions.

  • UV/Vis Spectroscopy: The UV/Vis absorption spectra of nitrobenzaldehyde isomers have been analyzed and could potentially be used for quantification if the spectrum of o-nitrosobenzaldehyde is sufficiently distinct.[4][5]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used for structural confirmation of the byproduct after isolation.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps to mitigate the formation of o-nitrosobenzaldehyde.

Issue Potential Cause Recommended Action
Significant peak corresponding to o-nitrosobenzaldehyde observed in HPLC/GC-MS analysis. Incomplete oxidation of o-nitrotoluene or partial reduction of the nitro group.1. Optimize Oxidant Concentration: Ensure a stoichiometric excess of the oxidizing agent is used and maintained throughout the reaction. Gradual addition of the oxidant can help maintain an effective concentration. 2. Control Reaction Temperature: Maintain the recommended temperature for the specific oxidation protocol. Deviations can lead to side reactions. For instance, in the oxidation of o-nitrotoluene with chromic acid, the temperature should be carefully controlled.[7] 3. Increase Reaction Time: If the reaction is not going to completion, consider extending the reaction time to ensure full conversion. Monitor the reaction progress by TLC or HPLC.
Product color is off-spec (e.g., greenish or brownish tint), suggesting the presence of nitroso compounds. Presence of o-nitrosobenzaldehyde, which can be colored. Nitroso compounds are known intermediates in the reduction of nitroarenes and can be unstable.[8][9]1. Purification: Employ purification techniques such as recrystallization or steam distillation to remove colored impurities.[7] 2. Protect from Light: Conduct the reaction and subsequent work-up steps in the absence of direct light, especially UV light, to prevent potential photochemical side reactions.[1]
Low yield of o-nitrobenzaldehyde and presence of multiple unidentified byproducts. Non-selective reaction conditions leading to a complex mixture of products, which may include o-nitrosobenzaldehyde.1. Review and Refine Protocol: Carefully review the experimental protocol. The choice of oxidizing agent and reaction conditions is critical. For example, methods involving the oxidation of o-nitrotoluene with chromic acid or via the Kröhnke reaction have been well-documented.[10] 2. Alternative Synthetic Routes: Consider alternative synthetic strategies that may offer higher selectivity and fewer byproducts.[11][12][13]

Quantitative Data on Byproduct Formation (Hypothetical)

Oxidizing Agent Temperature (°C) Reaction Time (h) o-Nitrobenzaldehyde Yield (%) o-Nitrosobenzaldehyde Byproduct (%) Other Byproducts (%)
Chromic Acid10-20475< 124 (o-nitrobenzoic acid, tar)
Chromic Acid30-40465530 (o-nitrobenzoic acid, tar)
KMnO480-90660832 (o-nitrobenzoic acid)
KMnO460-70670327 (o-nitrobenzoic acid)

Experimental Protocols

1. General Protocol for Oxidation of o-Nitrotoluene with Chromic Acid

This protocol is adapted from established literature procedures for the synthesis of o-nitrobenzaldehyde.[7]

  • Materials: o-Nitrotoluene, Chromic trioxide, Acetic anhydride, Sulfuric acid, Ice, Sodium carbonate solution.

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a thermometer, dissolve o-nitrotoluene in a mixture of acetic anhydride and acetic acid.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Add chromium trioxide portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture for several hours at the controlled temperature.

    • Pour the reaction mixture onto crushed ice and stir vigorously.

    • Filter the solid product, wash with cold water, and then with a cold sodium carbonate solution to remove acidic byproducts like o-nitrobenzoic acid.

    • The crude product can be further purified by steam distillation or recrystallization.

2. HPLC Method for Analysis of Reaction Mixture

The following is a general HPLC method that can be adapted for the separation and quantification of o-nitrobenzaldehyde and potential byproducts like o-nitrosobenzaldehyde.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and/or 240 nm.

  • Standard Preparation: Prepare standard solutions of o-nitrobenzaldehyde and, if available, o-nitrosobenzaldehyde in the mobile phase to determine retention times and create calibration curves for quantification.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow start Byproduct Detected (e.g., o-nitrosobenzaldehyde) check_reaction Review Reaction Parameters start->check_reaction check_purity Assess Starting Material Purity start->check_purity check_workup Evaluate Work-up & Storage start->check_workup temp Temperature Correct? check_reaction->temp light Light Exposure During Reaction/Work-up? check_workup->light oxidant Oxidant Stoichiometry & Addition Correct? temp->oxidant Yes adjust_temp Adjust Temperature Control temp->adjust_temp No time Reaction Time Sufficient? oxidant->time Yes adjust_oxidant Optimize Oxidant Concentration/Addition oxidant->adjust_oxidant No adjust_time Increase Reaction Time time->adjust_time No end Byproduct Minimized time->end Yes protect_light Protect from Light light->protect_light Yes purify Implement/Optimize Purification Step (e.g., Recrystallization, Steam Distillation) light->purify No adjust_temp->check_reaction adjust_oxidant->check_reaction adjust_time->check_reaction protect_light->purify purify->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

Potential Reaction Pathway Leading to Byproduct Formation

ReactionPathway cluster_main Main Oxidation Pathway cluster_byproduct Potential Byproduct Pathway o_nitrotoluene o-Nitrotoluene intermediate Oxidation Intermediate (e.g., benzylic radical/cation) o_nitrotoluene->intermediate Oxidant nitroso_intermediate o-Nitroso-intermediate o_nitrotoluene->nitroso_intermediate Incomplete Oxidation/ Partial Reduction o_nitrobenzaldehyde o-Nitrobenzaldehyde (Desired Product) intermediate->o_nitrobenzaldehyde Further Oxidation o_nitrosobenzaldehyde o-Nitrosobenzaldehyde (Byproduct) o_nitrobenzaldehyde->o_nitrosobenzaldehyde Photochemical Transformation (Light Exposure) nitroso_intermediate->o_nitrosobenzaldehyde Further Reaction

Caption: Potential reaction pathways in o-nitrotoluene oxidation.

References

Validation & Comparative

A Comparative Guide to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol and Other Photolabile Linkers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of molecular release is paramount. Photolabile linkers, or photocages, offer an elegant solution, enabling the release of active molecules with a pulse of light. This guide provides a detailed comparison of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, a member of the widely used o-nitrobenzyl (o-NB) family of photolabile linkers, with other common alternatives. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

The efficacy of a photolabile linker is determined by several key parameters, including its absorption wavelength, quantum yield (Φ), and cleavage efficiency. The ideal linker should be stable under ambient conditions, exhibit a high absorption cross-section at a biologically compatible wavelength, and cleave with high efficiency upon photoactivation to release the desired molecule without generating cytotoxic byproducts.

The o-Nitrobenzyl Family: A Versatile Toolkit

The o-nitrobenzyl group is one of the most extensively studied and utilized photolabile protecting groups. Its photocleavage is typically initiated by UV light, most commonly around 365 nm.[1][2] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and 2-nitrosobenzaldehyde.

The performance of o-NB linkers can be fine-tuned by introducing substituents on the aromatic ring or at the benzylic position. Electron-donating groups, such as alkoxy groups, can increase the rate of photolytic cleavage.[3] Similarly, substitution at the benzylic α-carbon, for instance with a methyl group, can also enhance the cleavage kinetics.[1][4]

Performance Comparison of Photolabile Linkers

To provide a clear comparison, the table below summarizes the key performance indicators for several common photolabile linkers.

Photolabile LinkerTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
o-Nitrobenzyl (o-NB) alcohol ~365[1]Varies (0.01 - 0.6)[5]Well-established, versatile, potential for side reactions of the nitroso byproduct.[6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-365Generally higher than o-NBIncreased cleavage rate due to electron-donating methoxy groups.[3]
Coumarin-4-ylmethyl ~350-400~0.002 - 0.03Can be cleaved with longer wavelengths, often used in biological applications.[7]
p-Hydroxyphenacyl (pHP) ~300-360~0.1 - 0.4Generally faster cleavage kinetics than o-NB.
Benzoin ~350VariesAlternative to nitro-containing linkers.

Signaling Pathways and Experimental Workflows

The selection of a photolabile linker is often dictated by the specific application, which can range from controlled drug release to the light-mediated activation of signaling pathways.

Signaling_Pathway General Signaling Pathway Activation using a Photolabile Linker Caged_Molecule Caged Bioactive Molecule (e.g., drug, agonist) Light Light Activation (UV/Visible) Active_Molecule Released Bioactive Molecule Light->Active_Molecule Photocleavage Receptor Cellular Receptor Active_Molecule->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Activation of a signaling pathway using a photolabile linker.

The experimental workflow for utilizing a photolabile linker typically involves the synthesis of the "caged" molecule, its introduction into the system of interest, and subsequent irradiation to trigger the release of the active compound.

Experimental_Workflow Experimental Workflow for Photolabile Linker Application Synthesis Synthesis of Caged Compound Introduction Introduction into System (e.g., cell culture, in vivo) Synthesis->Introduction Irradiation Irradiation with Specific Wavelength Introduction->Irradiation Analysis Analysis of Effect (e.g., microscopy, bioassay) Irradiation->Analysis

Caption: A typical experimental workflow for using photolabile linkers.

Experimental Protocols

Below are detailed methodologies for key experiments involving photolabile linkers.

General Protocol for Photolysis of an o-Nitrobenzyl Ether Linker

This protocol provides a general guideline for the cleavage of an o-nitrobenzyl ether, which can be adapted for this compound.

Materials:

  • Caged compound (e.g., 5-(3-Iodopropoxy)-2-nitrobenzyl ether derivative) dissolved in a suitable solvent (e.g., methanol, buffer).

  • UV lamp with a specific wavelength output (e.g., 365 nm).

  • Quartz cuvette or other UV-transparent vessel.

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, spectrophotometer).

Procedure:

  • Prepare a solution of the caged compound at a known concentration.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with a UV lamp at the desired wavelength (e.g., 365 nm). The power of the lamp and the irradiation time will need to be optimized depending on the specific compound and desired cleavage efficiency. For example, irradiation can be performed for intervals of 5, 10, 15, and 30 minutes.[8]

  • At each time point, take an aliquot of the solution for analysis.

  • Analyze the samples to determine the extent of cleavage. This can be done by monitoring the disappearance of the starting material and the appearance of the released molecule and the nitrosobenzaldehyde byproduct using techniques like HPLC or LC-MS.

Protocol for Determining Photolysis Quantum Yield (Relative Method)

The quantum yield of photolysis can be determined relative to a well-characterized actinometer, a chemical system with a known quantum yield.

Materials:

  • Solution of the photolabile compound of interest.

  • Solution of a chemical actinometer (e.g., potassium ferrioxalate).

  • Monochromatic light source.

  • Spectrophotometer.

Procedure:

  • Prepare solutions of the sample and the actinometer with identical optical densities at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).

  • Measure the change in concentration of the photoproduct of both the sample and the actinometer using spectrophotometry or another suitable analytical method.

  • The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

    Φ_s = Φ_a * (ΔC_s / ΔC_a)

    where Φ_a is the known quantum yield of the actinometer, ΔC_s is the change in concentration of the sample's photoproduct, and ΔC_a is the change in concentration of the actinometer's photoproduct.

Logical Relationships in Linker Selection

The choice of a photolabile linker is a critical decision in experimental design. The following diagram illustrates the logical relationships to consider.

Linker_Selection Decision Tree for Photolabile Linker Selection Application Define Application (e.g., in vitro, in vivo) Wavelength Required Wavelength? (UV vs. Visible) Application->Wavelength Quantum_Yield High Quantum Yield Needed? Wavelength->Quantum_Yield Cleavage_Kinetics Fast Cleavage Kinetics? Quantum_Yield->Cleavage_Kinetics Byproducts Toxicity of Byproducts a Concern? Cleavage_Kinetics->Byproducts Linker_Choice Select Appropriate Linker Byproducts->Linker_Choice

Caption: A decision-making flowchart for selecting a suitable photolabile linker.

References

A Comparative Guide to Iodo-Functionalized Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties directly impact the stability, efficacy, and safety of the final product. This guide provides a detailed comparison of iodo-functionalized linkers, primarily iodoacetamides, with another popular class of thiol-reactive linkers, maleimides, supported by experimental data and protocols.

Iodo-functionalized linkers, belonging to the broader class of haloacetyl reagents, offer distinct advantages in bioconjugation, most notably the formation of a highly stable and irreversible thioether bond with sulfhydryl groups of cysteine residues. This contrasts with the more commonly used maleimide-based linkers, which, despite their rapid reactivity, can exhibit instability in vivo.

Performance Comparison: Iodoacetamide vs. Maleimide Linkers

The selection of a thiol-reactive linker chemistry is a trade-off between reaction kinetics, stability, and specificity. Below is a summary of the key performance characteristics of iodoacetamide and maleimide linkers.

ParameterIodo-functionalized Linker (Iodoacetamide)Maleimide-functionalized Linker
Reaction Mechanism Nucleophilic substitution (SN2)Michael addition
Optimal pH Slightly alkaline (pH 8.0-9.0)[1]Neutral to slightly acidic (pH 6.5-7.5)[2]
Reaction Rate Slower, with a second-order rate constant of ~0.6 M⁻¹s⁻¹Faster, approximately 1,000 times faster than reaction with amines at neutral pH[2]
Bond Stability Forms a stable, irreversible thioether bond.Forms a thiosuccinimide linkage that can be reversible through a retro-Michael reaction, leading to potential payload loss.[3]
Specificity Highly specific for thiols at optimal pH. Can react with other nucleophilic residues (e.g., histidine, methionine) at higher pH or in large excess.[1]Highly specific for thiols at optimal pH. Can react with amines at pH > 8.5.
In Vivo Stability Conjugates are generally stable in plasma.Conjugates can be unstable, with N-alkyl maleimide ADCs showing 35-67% deconjugation over 7 days in serum. N-aryl maleimides offer improved stability (<20% deconjugation).

Delving Deeper: The Chemistry of Thiol-Reactive Linkers

The distinct chemical reactions of iodoacetamide and maleimide with cysteine residues underpin their differing performance characteristics.

cluster_iodo Iodoacetamide Reaction cluster_maleimide Maleimide Reaction Iodoacetamide Iodoacetamide (R-CO-CH₂-I) Thioether Stable Thioether Bond (Protein-S-CH₂-CO-R) Iodoacetamide->Thioether Thiol Protein-SH Thiol->Thioether SN2 Attack Iodide I⁻ Thioether->Iodide Release Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Thiol2 Protein-SH Thiol2->Thiosuccinimide Michael Addition Retro Retro-Michael Reaction Thiosuccinimide->Retro Reversible

Caption: Reaction mechanisms of iodoacetamide and maleimide with thiols.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for protein alkylation using iodoacetamide and maleimide.

Protocol 1: Protein Alkylation with Iodoacetamide

This protocol is a general guideline for the alkylation of cysteine residues in a protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP)

  • Iodoacetamide solution (freshly prepared)

  • Quenching reagent (e.g., excess DTT or cysteine)

  • Desalting column for purification

Procedure:

  • Protein Reduction: If the protein contains disulfide bonds, they must first be reduced to free thiols.

    • Incubate the protein solution with a 10-fold molar excess of DTT or TCEP at 37°C for 1 hour.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column to prevent it from reacting with the iodoacetamide.

  • Alkylation:

    • Adjust the pH of the protein solution to 8.0-8.5.

    • Add a 10-fold molar excess of freshly prepared iodoacetamide solution to the protein.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted iodoacetamide by adding a 20-fold molar excess of DTT or cysteine and incubate for 15 minutes.

  • Purification: Purify the alkylated protein using a desalting column to remove excess reagents.

Protocol 2: Antibody Conjugation with a Maleimide Linker

This protocol outlines the steps for conjugating a drug to an antibody via a maleimide linker.

Materials:

  • Antibody solution in PBS

  • Reducing agent (e.g., TCEP)

  • Maleimide-functionalized drug-linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Partial Reduction of Antibody:

    • Incubate the antibody with a 2-3 molar equivalent of TCEP at 37°C for 1-2 hours to selectively reduce interchain disulfide bonds in the hinge region.

  • Conjugation:

    • Add the maleimide-functionalized drug-linker (typically in a 5-10 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours. The optimal pH is typically between 6.5 and 7.5.

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

Logical Workflow for Linker Selection

The choice between an iodo-functionalized linker and a maleimide linker depends on the specific requirements of the bioconjugate and its intended application. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Define Bioconjugate Requirements stability Is absolute in vivo stability critical? start->stability kinetics Are rapid reaction kinetics essential? stability->kinetics No iodo Choose Iodo-functionalized Linker stability->iodo Yes ph_sensitivity What is the pH sensitivity of the biomolecule? kinetics->ph_sensitivity No maleimide Choose Maleimide-functionalized Linker kinetics->maleimide Yes optimize_iodo Optimize reaction at pH 8.0-9.0 ph_sensitivity->optimize_iodo Tolerant to alkaline pH optimize_maleimide Optimize reaction at pH 6.5-7.5 ph_sensitivity->optimize_maleimide Sensitive to alkaline pH consider_maleimide Consider Maleimide for faster conjugation iodo->consider_maleimide If reaction is too slow consider_iodo Consider Iodo-functionalized Linker for higher stability maleimide->consider_iodo If stability issues arise optimize_iodo->iodo optimize_maleimide->maleimide

Caption: Decision workflow for selecting a thiol-reactive linker.

Conclusion

References

A Comparative Guide to Alternative Photocleavable Protecting Groups for o-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control offered by photocleavable protecting groups (PPGs) is a cornerstone of modern chemical biology and drug delivery. While the o-nitrobenzyl group has been a workhorse in this field, its limitations, such as the generation of reactive nitroso species upon photolysis and a cleavage wavelength typically in the UV region, have spurred the development of novel PPGs with improved properties. This guide provides an objective comparison of prominent alternatives to o-nitrobenzyl alcohol, focusing on p-hydroxyphenacyl (pHP), coumarin-based, and BODIPY-based protecting groups, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The efficacy of a photocleavable protecting group is determined by several key photophysical parameters. The following tables summarize the performance of selected alternative PPGs in comparison to the classic o-nitrobenzyl group.

Table 1: Comparison of Key Photophysical Properties of Photocleavable Protecting Groups

Protecting GroupSubstrate Typeλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
o-Nitrobenzyl (oNB) Carboxylates, Phosphates, Amines~260-350~5,000 - 15,0000.01 - 0.5Varied
p-Hydroxyphenacyl (pHP) Carboxylates, Phosphates, Thiols~280-330~10,000 - 20,0000.1 - 1.0[1]Aqueous solutions
Coumarin-based (e.g., DEACM) Carboxylates, Phosphates, Amines, Alcohols~350-450~20,000 - 50,0000.001 - 0.27[2]Aqueous/Organic mixtures
BODIPY-based Carboxylates, Amines~500-650~50,000 - 100,0000.01 - 0.5Organic/Aqueous mixtures

Note: The values presented are approximate and can vary depending on the specific derivative of the protecting group, the nature of the caged molecule, and the experimental conditions.

Detailed Comparison of Alternatives

p-Hydroxyphenacyl (pHP) Protecting Groups

The p-hydroxyphenacyl (pHP) group is a well-established alternative that undergoes a photo-Favorskii rearrangement upon irradiation.[1] This rearrangement leads to the clean release of the protected substrate and the formation of p-hydroxyphenylacetic acid, a non-toxic byproduct.

Advantages:

  • High Quantum Yields: pHP derivatives often exhibit high quantum yields, leading to efficient cleavage.[1]

  • Clean Photochemistry: The photo-Favorskii rearrangement minimizes the formation of reactive byproducts.[3]

  • Good Aqueous Solubility: The hydroxyl group enhances water solubility, making it suitable for biological applications.[3]

Limitations:

  • UV Cleavage: The absorption maximum is still in the UV region, which can be a limitation for some biological applications.

  • pH Sensitivity: The photochemistry can be pH-dependent, with the deprotonated form sometimes showing different efficiency.[3][4]

Coumarin-Based Protecting Groups

Coumarin derivatives have emerged as highly versatile PPGs due to their favorable photophysical properties, including absorption in the near-visible region.

Advantages:

  • Visible Light Cleavage: Many coumarin derivatives can be cleaved with longer wavelength light (350-450 nm), reducing potential photodamage to biological samples.[5]

  • High Molar Extinction Coefficients: They absorb light very efficiently, allowing for the use of lower light intensities.[5]

  • Tunable Properties: The coumarin scaffold can be readily modified to fine-tune its absorption wavelength and quantum yield.[5]

Limitations:

  • Variable Quantum Yields: The quantum yield can be highly dependent on the substitution pattern of the coumarin ring and the nature of the leaving group.[2][6]

  • Potential for Side Reactions: The photocleavage mechanism involves a carbocation intermediate that can potentially react with nucleophiles other than water.[2][7]

BODIPY-Based Protecting Groups

Boron-dipyrromethene (BODIPY) dyes are a newer class of PPGs that offer excitation at even longer wavelengths, well into the visible and near-infrared regions.

Advantages:

  • Long Wavelength Activation: BODIPY-based PPGs can be cleaved with green to red light (>500 nm), offering deep tissue penetration and minimal phototoxicity.[8][9]

  • Extremely High Molar Extinction Coefficients: This allows for very efficient light absorption.[8]

  • Fluorescence Readout: The cleavage of some BODIPY-caged compounds can lead to a change in fluorescence, providing a built-in reporter for the uncaging event.[8]

Limitations:

  • Synthetic Complexity: The synthesis of BODIPY derivatives can be more complex compared to other PPGs.

  • Photostability of Byproducts: The photoproducts of BODIPY cleavage may still absorb light at the excitation wavelength, potentially leading to secondary photochemistry.

Experimental Protocols

General Protocol for the Synthesis of a p-Hydroxyphenacyl (pHP) Caged Carboxylic Acid

This protocol is a generalized procedure based on common methods found in the literature.[3][10]

  • Protection of the p-hydroxyl group: The hydroxyl group of a suitable p-hydroxyacetophenone derivative is typically protected, for example, as a t-butyl ether, to prevent side reactions.

  • Bromination: The protected p-hydroxyacetophenone is then brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

  • Esterification: The resulting α-bromo-p-(protected-hydroxy)acetophenone is reacted with the cesium or sodium salt of the carboxylic acid to be caged in a suitable solvent like DMF.

  • Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., trifluoroacetic acid for a t-butyl group) to yield the final pHP-caged carboxylic acid.

General Protocol for the Photocleavage of a Caged Compound
  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer or solvent. The concentration will depend on the extinction coefficient of the PPG and the desired concentration of the released substrate.

  • Irradiation: Irradiate the sample with a light source emitting at or near the λmax of the PPG. The light source can be a mercury lamp with appropriate filters, a laser, or an LED. The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the desired extent of cleavage.

  • Analysis: Monitor the progress of the photocleavage by a suitable analytical method such as HPLC, LC-MS, or UV-Vis spectroscopy. For biological experiments, the effect of the released substrate can be monitored through a functional assay.

Photocleavage Mechanisms and Signaling Pathways

The following diagrams illustrate the proposed photocleavage mechanisms for the discussed protecting groups.

pHP_cleavage pHP p-Hydroxyphenacyl Ester Excited Excited Triplet State pHP->Excited Spiro Spirodiketo Intermediate Excited->Spiro Photo-Favorskii Rearrangement Rearranged p-Hydroxyphenylacetic Acid Spiro->Rearranged + H₂O Substrate Released Carboxylate Spiro->Substrate Coumarin_cleavage Coumarin Coumarin Ester Excited Excited Singlet State Coumarin->Excited IonPair Contact Ion Pair [Coumarin⁺ R-COO⁻] Excited->IonPair Heterolytic Cleavage Carbocation Coumarin Carbocation IonPair->Carbocation Substrate Released Carboxylate IonPair->Substrate Hydroxide Coumarin Alcohol Carbocation->Hydroxide + H₂O BODIPY_cleavage BODIPY BODIPY Ester Excited Excited State BODIPY->Excited hν (vis) Carbocation BODIPY Carbocation Intermediate Excited->Carbocation Heterolysis Substrate Released Carboxylate Excited->Substrate SolventAdduct Solvent Adduct Carbocation->SolventAdduct + Solvent

References

A Researcher's Guide to the Quantitative Analysis of Photocleaved Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of substances released through photocleavage is a critical step in various applications, from controlled drug release to the activation of signaling pathways. This guide provides a comprehensive comparison of key analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Quantitative Analysis Methods

The selection of an analytical technique for quantifying photocleaved products depends on several factors, including the chemical nature of the released molecule, the required sensitivity and selectivity, and the complexity of the sample matrix. The three primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fluorescence-based Assays.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Fluorescence-based Assays
Principle Separation of components in a mixture based on their differential interactions with a stationary and mobile phase, followed by detection (e.g., UV-Vis).Ionization of molecules followed by separation based on their mass-to-charge ratio. Often coupled with a separation technique like LC (LC-MS).Measurement of the fluorescence properties of the released product or a reporter molecule.
Selectivity Good, especially with optimized separation conditions. Co-elution of interfering compounds can be a challenge.Very high, provides structural information and can distinguish between molecules with very similar properties.High for fluorescent molecules, but can be susceptible to background fluorescence and matrix effects.
Sensitivity Moderate to good. Detection limits are typically in the micromolar (µM) to nanomolar (nM) range.Very high. Detection limits can reach the picomolar (pM) to femtomolar (fM) range.[1]Very high for strongly fluorescent compounds, often in the nanomolar (nM) to picomolar (pM) range.
Quantitative Accuracy High, with proper calibration.High, especially with the use of internal standards to correct for matrix effects. LC-MS/MS methods are known for their precision and accuracy.[2]Can be very accurate with proper calibration and controls for environmental factors affecting fluorescence.
Precision High, with relative standard deviations (RSDs) typically below 5%.High, with RSDs often below 10-15%.[3][4]Generally good, but can be affected by photobleaching and instrument variability.
Dynamic Range Typically 2-3 orders of magnitude.Wide, often 3-4 orders of magnitude.Can be wide, but may be limited by detector saturation at high concentrations.
Sample Throughput Moderate, with typical run times of 5-30 minutes per sample.Moderate, similar to HPLC when coupled with LC.Can be high, especially with plate-based readers.
Cost Relatively low to moderate.High initial investment and maintenance costs.Low to moderate, depending on the instrument.
Typical Analytes Small molecules, peptides, and other chromophoric compounds.A wide range of molecules, from small organic compounds to large proteins.Fluorescent molecules or molecules that can be fluorescently labeled.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of a Released Drug

This protocol outlines the general steps for quantifying a small molecule drug released from a photocleavable linker.

1. Sample Preparation:

  • Irradiation: Expose the sample containing the photocleavable conjugate to a light source with the appropriate wavelength (e.g., 365 nm UV light) for a predetermined time to induce cleavage.
  • Extraction: If necessary, extract the released drug from the sample matrix. This could involve liquid-liquid extraction or solid-phase extraction depending on the sample complexity and the properties of the drug.
  • Reconstitution: Evaporate the extraction solvent and reconstitute the sample in the mobile phase to be used for HPLC analysis.
  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of small molecules.
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often employed. The specific gradient will depend on the hydrophobicity of the drug.
  • Flow Rate: A typical flow rate is 1 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: A UV-Vis detector set at the maximum absorbance wavelength (λmax) of the drug.
  • Calibration Curve: Prepare a series of standard solutions of the drug of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

3. Quantification:

  • Inject the prepared sample from the photocleavage experiment.
  • Identify the peak corresponding to the released drug based on its retention time compared to the standard.
  • Determine the peak area of the drug in the sample.
  • Use the calibration curve to calculate the concentration of the released drug in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of a Released Payload

This protocol provides a general workflow for the sensitive quantification of a released payload from a photocleavable linker using LC-MS/MS.

1. Sample Preparation:

  • Follow the same irradiation, extraction, and reconstitution steps as for the HPLC protocol. The final sample should be in a solvent compatible with the LC-MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size) for fast separations.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. This involves selecting a precursor ion (the molecular ion of the payload) and a specific product ion (a fragment of the payload).
  • Optimization: The MS parameters (e.g., collision energy, cone voltage) should be optimized for the specific payload to achieve maximum sensitivity.
  • Calibration Curve: Prepare a calibration curve using standard solutions of the payload, including an internal standard to correct for matrix effects and variations in instrument response.

3. Quantification:

  • Analyze the prepared sample.
  • Quantify the released payload by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Fluorescence Spectroscopy for Quantification of a Released Fluorophore

This protocol describes the quantification of a released fluorescent molecule after photocleavage.

1. Sample Preparation:

  • Irradiation: Irradiate the sample containing the photocleavable conjugate with a suitable light source to release the fluorophore.
  • Dilution: Dilute the sample in a suitable buffer (e.g., PBS) to ensure the fluorescence intensity is within the linear range of the instrument.

2. Fluorescence Measurement:

  • Instrument: Use a fluorometer or a microplate reader with fluorescence capabilities.
  • Excitation and Emission Wavelengths: Set the instrument to the specific excitation and emission wavelengths of the released fluorophore.
  • Measurement: Measure the fluorescence intensity of the sample.

3. Quantification:

  • Calibration Curve: Prepare a series of standard solutions of the fluorophore with known concentrations. Measure the fluorescence intensity of each standard and create a calibration curve by plotting fluorescence intensity against concentration.
  • Calculation: Use the calibration curve to determine the concentration of the released fluorophore in the sample. It's important to subtract the background fluorescence from a control sample that has not been irradiated. One study demonstrated that after UV irradiation, the fluorescence emission spectrum showed a significant intensity decrease (80% of the original signal) from the immobilized DNA, confirming photocleavage.[5]

Visualizing the Process: Workflows and Pathways

Experimental Workflow for Photocleavage and Quantitative Analysis

This diagram illustrates a typical workflow for a photocleavage experiment followed by quantitative analysis of the released product.

experimental_workflow cluster_preparation Sample Preparation cluster_photocleavage Photocleavage cluster_analysis Quantitative Analysis cluster_results Results start Start sample Photocleavable Conjugate start->sample irradiation Light Exposure (e.g., 365 nm UV) sample->irradiation analysis Select Method irradiation->analysis hplc HPLC analysis->hplc Chromophoric ms Mass Spectrometry analysis->ms Broad Applicability fluorescence Fluorescence Assay analysis->fluorescence Fluorescent quantification Quantification of Released Product hplc->quantification ms->quantification fluorescence->quantification end End quantification->end

Caption: General workflow for photocleavage and subsequent quantitative analysis.

Signaling Pathway Activation by a Caged Compound

This diagram illustrates the concept of using a "caged" biologically active molecule to control a signaling pathway with light. Caged compounds are rendered inactive by a photoremovable protecting group.[6] Upon illumination, the protecting group is cleaved, releasing the active molecule and initiating a downstream biological response.[6][7] For example, a caged peptide that inhibits calmodulin can be introduced into a cell.[8] Upon photorelease, the peptide binds to calmodulin, inhibiting its activity and allowing for the study of calmodulin-dependent signaling pathways like the regulation of myosin light chain kinase (MLCK).[8]

Caption: Light-induced inhibition of the Calmodulin-MLCK signaling pathway.

By carefully considering the strengths and weaknesses of each analytical method and adhering to detailed protocols, researchers can confidently and accurately quantify the products of photocleavage reactions, advancing their research in drug development and cell biology.

References

A Comparative Analysis of Ortho- and Para-Nitrobenzyl Photolabile Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a photocleavable linker is critical for applications requiring precise spatiotemporal control over the release of active molecules. Among the most utilized photolabile moieties are the nitrobenzyl-based linkers. This guide provides an objective comparison of ortho-nitrobenzyl (o-NB) and para-nitrobenzyl (p-NB) linkers, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

The key difference between these two isomers lies in their response to ultraviolet (UV) light. The position of the nitro group on the benzene ring dictates the photochemical reactivity, making the ortho isomer a versatile tool for controlled release, while the para isomer serves as a stable, non-photocleavable control.

Performance Comparison: Photocleavage Efficiency

The defining characteristic of ortho-nitrobenzyl linkers is their ability to undergo efficient cleavage upon UV irradiation, typically around 365 nm.[1][2] In contrast, para-nitrobenzyl linkers are generally considered photochemically stable under these conditions and do not undergo cleavage. This stark difference in photoreactivity is the primary determinant for their respective applications.

ParameterOrtho-Nitrobenzyl LinkerPara-Nitrobenzyl Linker
Photocleavage at ~365 nm Efficiently cleavedPhotochemically stable
Typical Quantum Yield (Φ) 0.1 - 0.6 (Varies with substitution)Not applicable (no cleavage)
Primary Application Photolabile protecting group for controlled releaseStable linker, control compound

Mechanism of Action: A Tale of Two Isomers

The photochemical behavior of the ortho-nitrobenzyl group is well-established. Upon absorption of UV light, an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges and cleaves to release the caged molecule and 2-nitrosobenzaldehyde.

In the para-nitrobenzyl isomer, the nitro group is positioned too far from the benzylic protons for this intramolecular hydrogen abstraction to occur. This lack of a viable photochemical rearrangement pathway renders the para-nitrobenzyl linker resistant to cleavage by UV light.

Chemical Structures and Photocleavage Mechanism of Ortho-Nitrobenzyl Linker

Caption: Chemical structures of ortho- and para-nitrobenzyl linkers and the photocleavage pathway of the ortho-isomer.

Experimental Protocols

Synthesis of Nitrobenzyl-Linked Compounds

The synthesis of both ortho- and para-nitrobenzyl ethers or esters typically involves standard chemical transformations. For instance, an alcohol or carboxylic acid can be reacted with the corresponding ortho- or para-nitrobenzyl bromide in the presence of a base.

General Protocol for Ether Synthesis:

  • Dissolve the substrate containing a hydroxyl group in a suitable aprotic solvent (e.g., DMF, THF).

  • Add a base (e.g., NaH, K2CO3) and stir for a short period to deprotonate the hydroxyl group.

  • Add ortho- or para-nitrobenzyl bromide and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction, extract the product, and purify by column chromatography.

Photochemical Cleavage of Ortho-Nitrobenzyl Linkers

The following is a general protocol for the photolysis of ortho-nitrobenzyl-caged compounds.[2]

Materials and Equipment:

  • Ortho-nitrobenzyl-linked substrate dissolved in a suitable solvent (e.g., methanol, buffer).

  • UV lamp with an emission maximum around 365 nm (e.g., a mercury lamp).

  • Quartz cuvette or reaction vessel.

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Prepare a solution of the ortho-nitrobenzyl-linked compound in the chosen solvent.

  • Transfer the solution to a quartz cuvette or reaction vessel.

  • Irradiate the sample with a 365 nm UV light source. The irradiation time will depend on the concentration of the substrate, the quantum yield of the linker, and the intensity of the light source.

  • Monitor the progress of the cleavage reaction by taking aliquots at different time points and analyzing them by HPLC or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of the released molecule and the 2-nitrosobenzaldehyde byproduct can be tracked.

  • For comparison, subject a solution of the corresponding para-nitrobenzyl-linked compound to the same irradiation conditions. No significant cleavage should be observed.

Experimental Workflow for Comparative Analysis

cluster_synthesis Synthesis cluster_photolysis Photolysis cluster_analysis Analysis cluster_conclusion Conclusion ortho_synthesis Synthesize ortho-NB Linker Conjugate prepare_solutions Prepare Solutions in Quartz Cuvettes ortho_synthesis->prepare_solutions para_synthesis Synthesize para-NB Linker Conjugate para_synthesis->prepare_solutions irradiate Irradiate with 365 nm UV Light prepare_solutions->irradiate monitor_reaction Monitor Reaction by HPLC/UV-Vis irradiate->monitor_reaction compare_results Compare Cleavage Efficiency monitor_reaction->compare_results ortho_conclusion ortho-NB: Efficient Cleavage compare_results->ortho_conclusion para_conclusion para-NB: No Cleavage compare_results->para_conclusion

Caption: Workflow for the comparative study of ortho- and para-nitrobenzyl linkers.

Conclusion

The choice between an ortho- and a para-nitrobenzyl linker is dictated by the desired outcome of the experiment. For applications requiring the light-induced release of a molecule, the ortho-nitrobenzyl linker is the clear choice due to its well-characterized and efficient photocleavage mechanism. Conversely, the para-nitrobenzyl linker serves as an essential negative control, demonstrating that the observed effects are indeed due to the photochemical cleavage event and not to other experimental variables. This comparative understanding is fundamental for the design of robust and reliable experiments in drug delivery, materials science, and chemical biology.

References

Navigating Biocompatibility: A Comparative Guide to Nitrobenzyl Alcohol Cleavage Products and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a photolabile protecting group (PPG) is a critical decision that extends beyond cleavage efficiency to the biocompatibility of its byproducts. This guide provides a comprehensive comparison of the biocompatibility of cleavage products from the widely used o-nitrobenzyl alcohol (NBA) PPGs and two common alternatives: coumarin- and p-hydroxyphenacyl-based PPGs. The information presented herein, supported by experimental data, aims to facilitate informed decisions in the design of photocaged compounds for biological applications.

The ideal photolabile protecting group, upon light-induced cleavage, should release the desired bioactive molecule and generate byproducts that are non-toxic and do not interfere with the biological system under investigation. This guide delves into the cytotoxicity, genotoxicity, and in vivo toxicity profiles of the cleavage products of these three major classes of PPGs.

At a Glance: Comparative Biocompatibility

The following table summarizes the key biocompatibility data for the primary cleavage products of nitrobenzyl alcohol, coumarin, and p-hydroxyphenacyl-based photolabile protecting groups. This data is essential for a preliminary assessment of their suitability for various research and therapeutic applications.

Photolabile Protecting GroupPrimary Cleavage ProductCytotoxicity (IC50)GenotoxicityIn Vivo Toxicity
o-Nitrobenzyl Alcohol o-NitrosobenzaldehydeData not readily available; one study suggests no significant cytotoxicity.[1]m-Nitrobenzaldehyde (related compound) shows weak genotoxic activity.[2]o-Nitrobenzaldehyde (related compound) has a reported oral LD50 of 600 mg/kg in mice.[3]
Coumarin-based Coumarin Derivatives (e.g., 7-Hydroxycoumarin)8-nitro-7-hydroxycoumarin: 475-880 µM; Coumarin: ~0.5 mmol/L (rat hepatocytes); 7-hydroxycoumarin: >1 mmol/L.[2][4]Some derivatives are not mutagenic in the Ames test.[4][5]Coumarin can be hepatotoxic in rodents at high doses.[6][7]
p-Hydroxyphenacyl-based p-Hydroxyphenylacetic AcidData not readily available; generally considered to have low toxicity.[2]No significant genotoxicity reported in available studies.Well-tolerated in rats, with rapid excretion.[8][9]

Delving Deeper: Experimental Evidence and Protocols

A thorough understanding of the biocompatibility of these cleavage products requires a closer look at the experimental data and the methodologies used to generate it.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the photolabile protecting group cleavage product and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: The Ames and Comet Assays

Genotoxicity assays are crucial for determining if a compound can damage genetic material. The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations. The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

Experimental Protocol: Ames Test

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with preexisting mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Compound Exposure: Expose the bacterial strains to the test compound, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates that the compound is mutagenic.[10][11]

Experimental Protocol: Comet Assay

  • Cell Preparation: Embed cells treated with the test compound in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a detergent and high salt solution to remove membranes and histones, leaving behind the DNA as "nucleoids."

  • Electrophoresis: Subject the slides to electrophoresis at a high pH. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.[12][13][14][15][16]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the photocleavage reaction of o-nitrobenzyl alcohol, a typical experimental workflow for a cytotoxicity assay, and a simplified signaling pathway that can be influenced by toxic byproducts.

photocleavage o-Nitrobenzyl-Protected Molecule o-Nitrobenzyl-Protected Molecule Excited State Excited State o-Nitrobenzyl-Protected Molecule->Excited State hv o-Nitrosobenzaldehyde o-Nitrosobenzaldehyde Excited State->o-Nitrosobenzaldehyde Released Bioactive Molecule Released Bioactive Molecule Excited State->Released Bioactive Molecule

Photocleavage of an o-nitrobenzyl-protected molecule.

cytotoxicity_workflow cluster_workflow Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Genotoxicity Assays Genotoxicity Assays Compound Treatment->Genotoxicity Assays Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

A typical workflow for assessing cytotoxicity.

stress_response_pathway Toxic Byproduct Toxic Byproduct Cellular Stress Cellular Stress Toxic Byproduct->Cellular Stress Stress-activated Protein Kinases (e.g., JNK, p38) Stress-activated Protein Kinases (e.g., JNK, p38) Cellular Stress->Stress-activated Protein Kinases (e.g., JNK, p38) Apoptosis or Cell Survival Pathways Apoptosis or Cell Survival Pathways Stress-activated Protein Kinases (e.g., JNK, p38)->Apoptosis or Cell Survival Pathways

Simplified cellular stress response pathway.

Conclusion: A Path Towards Safer Photochemical Tools

The choice of a photolabile protecting group has significant implications for the integrity of biological experiments. While o-nitrobenzyl alcohol derivatives are versatile and widely used, concerns about the potential toxicity of their cleavage products persist, although concrete evidence of significant cytotoxicity from o-nitrosobenzaldehyde remains limited in the literature. Coumarin-based PPGs offer an alternative with some derivatives showing low genotoxicity; however, the potential for metabolism-induced toxicity of the parent coumarin structure warrants careful consideration. The cleavage product of p-hydroxyphenacyl PPGs, p-hydroxyphenylacetic acid, appears to be the most biocompatible of the three, with studies indicating low toxicity and efficient in vivo clearance.

Researchers and drug development professionals are encouraged to carefully evaluate the biocompatibility data for the specific PPG and its cleavage products in the context of their intended application. This comparative guide serves as a starting point for making informed decisions to ensure the reliability and safety of their photocontrolled biological studies.

References

The Precision of Light: A Comparative Guide to 2-Nitrobenzyl Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to control biological processes with spatial and temporal precision is paramount. The 2-nitrobenzyl (NB) group, a cornerstone of photolabile protecting groups, offers a powerful tool for achieving this control. This guide provides a comprehensive literature review of 2-nitrobenzyl applications in chemical biology, offering an objective comparison with alternative photocleavable protecting groups, supported by experimental data and detailed protocols.

The ortho-nitrobenzyl group and its derivatives have been extensively utilized as "cages" for a wide array of bioactive molecules.[1] This strategy, often termed "photocaging," involves the temporary inactivation of a molecule by covalent attachment of the NB group.[1] Irradiation with UV light cleaves the bond, releasing the active molecule with high spatiotemporal resolution. This light-induced activation allows for precise control over biological events, from triggering signaling cascades in single cells to directing drug release in specific tissues.

Performance Comparison of Photocleavable Protecting Groups

The efficacy of a photocleavable protecting group is determined by several key parameters, including its absorption wavelength, quantum yield of uncaging (Φu), and the rate of release of the caged molecule. An ideal photocage should exhibit a high quantum yield at a biologically compatible wavelength (to minimize photodamage) and release the active molecule on a timescale relevant to the biological process under investigation. The following tables summarize the performance of various 2-nitrobenzyl derivatives and compare them with other commonly used photocleavable protecting groups.

2-Nitrobenzyl DerivativeCaged MoleculeWavelength (nm)Quantum Yield (Φu)Release Half-lifeReference
2-Nitrobenzyl (NB)Phosphate300-360~0.05-[2]
α-Carboxy-2-nitrobenzyl (CNB)Glutamate3080.1421 µs (major)[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Rapamycin365--[2]
2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC)Hydroxyl3650.41 (in MeOH)-[4]
Benzoyl-NPPOCHydroxyl365Increased 2-fold vs NPPOC-[4]
Thiophenyl-NPPOCHydroxyl365Increased 12-fold vs NPPOC-[4]
2,6-DinitrobenzylCarbonate3650.12-[5]
Alternative PhotocageCaged MoleculeWavelength (nm)Quantum Yield (Φu)Release Half-lifeReference
Coumarin-based (DEACM)Various>400--[1]
p-HydroxyphenacylVarious312High-[6]
Coumarin (Ncm)Glutamate4050.05-0.08µs[7]
BODIPY-basedVarious>500--[1]

Mechanism of 2-Nitrobenzyl Photocleavage

The photo-uncaging of 2-nitrobenzyl protected compounds proceeds through a well-established intramolecular rearrangement. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.

G NB_caged 2-Nitrobenzyl Caged Molecule Excited_NB Excited State NB_caged->Excited_NB hν (UV light) Aci_nitro aci-Nitro Intermediate Excited_NB->Aci_nitro Intramolecular H-abstraction Released_molecule Released Bioactive Molecule Aci_nitro->Released_molecule Rearrangement Byproduct 2-Nitroso Byproduct Aci_nitro->Byproduct

Figure 1. Mechanism of 2-nitrobenzyl photocleavage.

Experimental Protocols

General Synthesis of 2-Nitrobenzyl Caged Compounds

This protocol provides a general method for the synthesis of 2-nitrobenzyl protected alcohols, a common functional group in bioactive molecules.

Materials:

  • 2-Nitrobenzyl bromide

  • The alcohol-containing molecule of interest

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve the alcohol-containing molecule and a slight excess (1.1-1.5 equivalents) of the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.0-1.2 equivalents of 2-nitrobenzyl bromide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-nitrobenzyl caged compound.

Photo-uncaging of 2-Nitrobenzyl Compounds in Cultured Cells

This protocol outlines a general procedure for the light-induced release of a caged compound in a cellular context.

Materials:

  • Cultured cells grown on a suitable imaging dish or plate

  • A stock solution of the 2-nitrobenzyl caged compound in a biocompatible solvent (e.g., DMSO)

  • Cell culture medium

  • A light source capable of delivering UV light at the appropriate wavelength (e.g., a mercury arc lamp with filters or a UV laser)

  • A microscope equipped for fluorescence or electrophysiological recording to monitor the cellular response.

Procedure:

  • Incubate the cultured cells with the 2-nitrobenzyl caged compound at a suitable concentration and for a sufficient duration to allow for cellular uptake or interaction.

  • Wash the cells with fresh medium to remove any excess, non-internalized caged compound.

  • Place the cells on the microscope stage.

  • Deliver a controlled dose of UV light to the desired area of interest (e.g., a single cell or a subcellular region) using the light source.

  • Simultaneously monitor the cellular response using the appropriate imaging or recording modality. This could involve measuring changes in fluorescence intensity, intracellular calcium levels, or membrane potential.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Photo-uncaging

The following diagram illustrates a typical workflow for a photo-uncaging experiment in a cellular context, from cell preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_culture Cell Culture Caged_compound Incubate with Caged Compound Cell_culture->Caged_compound Wash Wash to Remove Excess Compound Caged_compound->Wash Microscopy Place on Microscope Wash->Microscopy Irradiation UV Irradiation of Target Area Microscopy->Irradiation Monitoring Monitor Cellular Response Irradiation->Monitoring Data_acquisition Data Acquisition Monitoring->Data_acquisition Data_analysis Data Analysis Data_acquisition->Data_analysis Interpretation Interpretation Data_analysis->Interpretation

Figure 2. A typical experimental workflow for photo-uncaging.

Comparison of Light-Activated vs. Ligand-Activated Signaling

Photo-uncaging provides a distinct advantage over traditional methods of ligand application, such as bath application, by offering precise spatial and temporal control. This allows for the study of localized signaling events that are often obscured by the global activation induced by bath application. The diagram below contrasts the activation of a generic G-protein coupled receptor (GPCR) signaling pathway by these two methods.

G cluster_light Light-Activated cluster_ligand Ligand-Activated (Bath Application) Caged_Ligand Caged Ligand UV_Light UV Light Uncaged_Ligand Uncaged Ligand (Localized) UV_Light->Uncaged_Ligand Photolysis GPCR_light GPCR Uncaged_Ligand->GPCR_light Binds G_Protein_light G-Protein GPCR_light->G_Protein_light Activates Effector_light Effector Enzyme G_Protein_light->Effector_light Activates Second_Messenger_light Second Messenger Effector_light->Second_Messenger_light Produces Cellular_Response_light Localized Cellular Response Second_Messenger_light->Cellular_Response_light Triggers Ligand Ligand GPCR_ligand GPCR Ligand->GPCR_ligand Binds G_Protein_ligand G-Protein GPCR_ligand->G_Protein_ligand Activates Effector_ligand Effector Enzyme G_Protein_ligand->Effector_ligand Activates Second_Messenger_ligand Second Messenger Effector_ligand->Second_Messenger_ligand Produces Cellular_Response_ligand Global Cellular Response Second_Messenger_ligand->Cellular_Response_ligand Triggers

Figure 3. Comparison of signaling pathway activation.

References

evaluating the efficiency of different UV light sources for cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an ultraviolet (UV) light source is critical for achieving efficient and controlled photocleavage of protecting groups. This guide provides an objective comparison of the two most prevalent UV sources—mercury lamps and light-emitting diodes (LEDs)—supported by experimental data and detailed protocols to aid in the selection of the optimal light source for your specific application.

The efficiency of a photocleavage reaction is fundamentally dependent on the spectral overlap between the emission of the light source and the absorbance of the photolabile protecting group. Mercury lamps and LEDs exhibit distinct spectral characteristics, which significantly influence their performance in photocleavage applications.

Mercury vapor lamps have been the workhorse for photochemistry for many years. They emit a broad spectrum of UV light with distinct peaks, typically in the UVC, UVB, and UVA regions (e.g., 254 nm, 313 nm, 365 nm).[1] This broad emission spectrum makes them versatile for a wide range of photolabile groups without requiring precise knowledge of their maximum absorption wavelength.[1] However, they also have several drawbacks, including the generation of significant heat, the need for warm-up and cool-down periods, shorter lifespans of 1,000 to 2,000 hours, and the environmental hazards associated with mercury.[1]

UV Light-Emitting Diodes (LEDs) have emerged as a powerful alternative, offering narrow, specific wavelength outputs (e.g., 365 nm, 385 nm, 395 nm).[1] This monochromaticity allows for highly selective cleavage when the LED's wavelength is matched to the absorbance maximum of the photolabile protecting group.[2] UV LEDs are significantly more energy-efficient, have exceptionally long lifespans (often exceeding 10,000 hours), and offer instant on/off capabilities without a warm-up time.[1] Their low heat output also makes them ideal for irradiating temperature-sensitive biological samples.[1]

Quantitative Comparison of UV Light Source Efficiency

The efficiency of photocleavage is best described by the quantum yield (Φ), which is the number of cleaved molecules per photon absorbed. The following table summarizes the quantum yields for the cleavage of common photolabile protecting groups using different UV light sources.

Photolabile Protecting GroupUV Light SourceWavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (ONB)High-Pressure Mercury LampPolychromatic~0.05 - 0.14[3]
o-Nitrobenzyl (ONB)UV LED365Varies with substrate[4]
Coumarin-basedUV LED400up to 0.27[5][6]
Coumarin azideUV LED365Higher than ONB at 365 nm[2]
p-HydroxyphenacylNot specifiedNot specified0.1 - 0.4[7]

Note: The efficiency of photocleavage is highly dependent on the specific molecular structure of the protecting group, the nature of the leaving group, the solvent, and the pH.[8]

Experimental Protocols

To aid researchers in evaluating the efficiency of UV light sources for their specific applications, we provide the following detailed experimental protocols.

Determination of Photon Flux using Ferrioxalate Actinometry

Chemical actinometry is a standard method to measure the photon flux of a light source, which is essential for calculating quantum yields. The ferrioxalate actinometer is widely used for UV and visible light.[9][10][11]

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (0.1% in water)

  • Sodium acetate buffer

  • Ferrous sulfate (FeSO₄) for calibration curve

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure: [9][10]

  • Preparation of Actinometer Solution: In a dark room or under red light, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled accordingly.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor at a fixed distance from the UV light source. Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen to ensure that the conversion is kept below 10% to avoid inner filter effects from the photoproducts.

  • Development of the Complex: After irradiation, take a known volume of the irradiated solution and add it to a solution containing 1,10-phenanthroline and sodium acetate buffer. The Fe²⁺ ions produced during the photoreduction of the ferrioxalate complex will form a colored complex with 1,10-phenanthroline.

  • Spectrophotometric Measurement: Measure the absorbance of the colored complex at 510 nm using a UV-Vis spectrophotometer.

  • Calibration: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate. React these standards with 1,10-phenanthroline and measure their absorbance at 510 nm to construct a calibration curve of absorbance versus Fe²⁺ concentration.

  • Calculation of Photon Flux: From the absorbance of the irradiated sample and the calibration curve, determine the concentration of Fe²⁺ produced. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Monitoring Photocleavage Kinetics using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a photocleavage reaction by separating and quantifying the starting material and the photoproducts over time.[12][13][14][15]

Materials:

  • Photocleavable compound of interest dissolved in a suitable solvent

  • HPLC system with a UV detector

  • Appropriate HPLC column for the separation of the reactants and products

  • Mobile phase solvents

Procedure: [12][13]

  • Preparation of the Reaction Solution: Prepare a solution of the photocleavable compound at a known concentration in a suitable solvent. The solvent should be transparent at the irradiation wavelength.

  • Irradiation and Sampling: Place the reaction solution in a temperature-controlled cuvette or reactor and irradiate it with the UV light source. At specific time intervals, withdraw an aliquot of the reaction mixture.

  • HPLC Analysis: Immediately inject the aliquot into the HPLC system. The HPLC method should be optimized to achieve good separation between the starting material and the expected photoproducts.

  • Data Acquisition and Analysis: Monitor the elution profile at a wavelength where both the starting material and the products absorb. Record the peak areas of the starting material and the product(s) at each time point.

  • Kinetic Analysis: Plot the concentration of the starting material (calculated from the peak area relative to a standard or by assuming the initial concentration) as a function of irradiation time. From this data, the reaction rate constant can be determined. The quantum yield can be calculated if the photon flux of the light source is known from actinometry.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow cluster_actinometry Photon Flux Determination (Actinometry) cluster_kinetics Photocleavage Kinetics (HPLC) A1 Prepare Ferrioxalate Solution A2 Irradiate Solution A1->A2 A3 Develop Fe(II)-Phenanthroline Complex A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A6 Calculate Photon Flux A4->A6 A5 Create Calibration Curve A5->A6 K5 Determine Reaction Rate and Quantum Yield A6->K5 Input for Quantum Yield Calculation K1 Prepare Substrate Solution K2 Irradiate and Take Time-Based Samples K1->K2 K3 Inject Samples into HPLC K2->K3 K4 Monitor Peak Areas K3->K4 K4->K5 End End K5->End Start Start Start->A1 Start->K1

Caption: Experimental workflow for evaluating UV light source efficiency.

This guide provides a framework for the rational selection and evaluation of UV light sources for photocleavage applications. By understanding the fundamental differences between mercury lamps and LEDs and by employing rigorous experimental methods, researchers can optimize their photochemical reactions for enhanced efficiency, selectivity, and reproducibility.

References

Safety Operating Guide

Proper Disposal of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its potential hazards. While specific regulations may vary by institution and locality, the following guidelines provide a comprehensive framework for the safe management of this compound as chemical waste.

Hazard Assessment and Safety Data

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, a summary of potential hazards is presented below. It is crucial to consult the specific SDS for the product in use before handling.

Hazard CategoryDescriptionGHS Classification (if available)NFPA Rating (if available)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1]Not explicitly classified; handle with care.Health: 1[1]
Skin Corrosion/Irritation May cause skin irritation.[1]Not explicitly classified.
Eye Damage/Irritation May cause eye irritation.[1]Not explicitly classified.
Respiratory Irritation May cause respiratory tract irritation.[1]Not explicitly classified.
Flammability Not considered a significant fire hazard.Not explicitly classified.Fire: 0[1]
Reactivity Stable under normal conditions.Not explicitly classified.Reactivity: 1[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Disposal Pathway start Waste Generated (Solid or Liquid) waste_assessment Assess Waste Type (Solid, Liquid, Contaminated PPE) start->waste_assessment solid_waste Solid Waste (Unused reagent, contaminated items) waste_assessment->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_assessment->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coat, etc.) waste_assessment->ppe_waste PPE segregate_solid Segregate Solid Waste (Halogenated Organic Waste) solid_waste->segregate_solid segregate_liquid Segregate Liquid Waste (Halogenated Organic Solvent Waste) liquid_waste->segregate_liquid segregate_ppe Segregate Contaminated PPE (Solid Chemical Waste) ppe_waste->segregate_ppe label_waste Label Waste Container (Chemical name, hazards, date) segregate_solid->label_waste segregate_liquid->label_waste segregate_ppe->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup by Environmental Health & Safety (EHS) store_waste->request_pickup final_disposal Final Disposal by Licensed Facility (e.g., Incineration) request_pickup->final_disposal

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation: Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, sealed container labeled "Halogenated Organic Solid Waste."

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof container labeled "Halogenated Organic Liquid Waste."

    • As a general guideline, benzyl alcohol and its derivatives are disposed of in organic solvent waste containers.[2]

    • Ensure the container is compatible with the solvents used.

    • Do not pour this chemical waste down the drain.[3][4]

  • Contaminated Labware and PPE:

    • Minimally contaminated items such as gloves and absorbent pads should be placed in a designated solid waste container.

    • Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as halogenated organic liquid waste.

3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Irritant," "Toxic")

  • The approximate concentration and volume of the chemical

  • The date the waste was first added to the container

4. Storage: Store sealed waste containers in a designated satellite accumulation area. This area should be:

  • Well-ventilated.

  • Away from heat, sparks, and open flames.

  • In secondary containment to catch any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

  • The ultimate disposal method will be determined by the licensed waste management facility and will likely involve high-temperature incineration with flue gas scrubbing to handle the halogenated and nitro-containing nature of the compound.[4]

  • Always leave chemicals in their original or properly labeled waste containers; do not mix with other waste types.[5] Handle uncleaned containers as you would the product itself.[5]

Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions and local regulatory requirements.

References

Personal protective equipment for handling 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol. The following procedures are based on best practices for similar chemical compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields are required.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., PVC or nitrile rubber) should be worn.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator or a dust mask is recommended, especially when handling the solid form where dust may be generated.[1][3][4]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to safely manage this compound in a laboratory setting.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][4]

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • When transferring the solid, use techniques that minimize dust generation.[1]

    • Keep the container tightly closed when not in use.[2][4][5]

  • In Case of a Spill :

    • For minor spills, dampen the material with water to prevent dusting before sweeping it up.[1]

    • Collect the spilled material into a suitable, labeled container for disposal.[1][4]

    • For major spills, evacuate the area and contact emergency responders.[1]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[6]

    • Skin Contact : Wash the affected area thoroughly with soap and water.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[5][7]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_safety Locate Safety Equipment prep_vent->prep_safety handle_transfer Transfer Compound prep_safety->handle_transfer Proceed to Handling handle_use Perform Experiment handle_transfer->handle_use handle_store Store Securely handle_use->handle_store disp_collect Collect Waste handle_store->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and adhere to regulations.

  • Waste Collection : All waste material should be collected in a suitable, sealed, and properly labeled container.[1][4]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[8] It must be disposed of through a licensed professional waste disposal service.[9][10] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[1]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[7][9] Non-contaminated packaging may be recycled.[11]

  • Iodinated Compounds : While many nonradioactive iodine compounds do not have specific disposal requirements, some may be classified as hazardous.[12] It is crucial to adhere to all applicable regulations. For organic iodine compounds, incineration by a licensed facility is a potential disposal method.[13] Alternatively, chemical neutralization to a less harmful iodide can be considered if permissible by local regulations.[13]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.